(+)-OSU6162
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H23NO2S |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
GZVBVBMMNFIXGE-AWEZNQCLSA-N |
Isomerische SMILES |
CCCN1CCC[C@@H](C1)C2=CC(=CC=C2)S(=O)(=O)C |
Kanonische SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (+)-OSU6162: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-OSU6162, the (R)-enantiomer of OSU6162, is a novel psychoactive compound with a unique pharmacological profile as a dopamine (B1211576) stabilizer. It acts as a partial agonist at both dopamine D2 and serotonin (B10506) 5-HT2A receptors. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of this compound, with a focus on its distinct characteristics compared to its more commonly studied (S)-enantiomer, (-)-OSU6162. This document is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.
Chemical Structure and Properties
This compound, also known as PNU-96391, is a phenylpiperidine derivative. Its chemical structure is characterized by a propyl-piperidine ring linked to a methanesulfonyl-phenyl group.
Chemical Identification
| Identifier | Value |
| IUPAC Name | (3R)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine |
| CAS Number | 156907-84-5 (for racemate) |
| Molecular Formula | C₁₅H₂₃NO₂S |
| Molecular Weight | 281.41 g/mol |
| SMILES | CCCN1CCC--INVALID-LINK--C2=CC(=CC=C2)S(=O)(=O)C |
| InChI | InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3/t14-/m0/s1 |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of the isolated (+)-enantiomer are not extensively reported in publicly available literature. However, based on its chemical structure, it is expected to be a white to off-white solid with solubility in organic solvents and aqueous acidic solutions.
Pharmacological Properties
This compound exhibits a dual mechanism of action as a partial agonist at dopamine D2 and serotonin 5-HT2A receptors. This profile contributes to its function as a "dopamine stabilizer," meaning it can modulate dopaminergic activity depending on the baseline level of dopamine in the brain.
In Vitro Pharmacology
Both enantiomers of OSU6162 demonstrate partial agonism at D2 and 5-HT2A receptors, but with notable differences in potency and efficacy.[1][2] The (+)-enantiomer has been shown to have higher efficacy at the 5-HT2A receptor compared to the (-)-enantiomer.[1][2][3] Conversely, the (-)-enantiomer exhibits higher potency at the D2 receptor.[1][2]
While specific Ki, EC50, and Emax values for this compound are not consistently reported across the literature, the available data indicates a lower affinity for D2 receptors compared to its S-enantiomer.[4] One study reported a pKi value of 5.36 for (S)-OSU6162 at the D2 receptor.[1][4] For the racemic mixture, one study noted an Emax of 54.3% relative to dopamine in a [35S]GTPγS binding assay in the absence of sodium ions.[1][4]
Table 2.1: Comparative In Vitro Receptor Profile of OSU6162 Enantiomers
| Receptor | This compound | (-)-OSU6162 | Reference |
| Dopamine D2 | Lower Potency, Partial Agonist | Higher Potency, Partial Agonist | [1][2] |
| Serotonin 5-HT2A | Higher Efficacy, Partial Agonist | Weaker Partial Agonist | [1][2][3][4] |
Note: Quantitative data for the individual enantiomers are not consistently available. The table reflects the qualitative comparisons reported in the literature.
In Vivo Pharmacology
In animal models, both enantiomers of OSU6162 have demonstrated the ability to stabilize locomotor activity. They can stimulate motor activity in animals with low baseline activity (e.g., habituated rats) and inhibit activity in animals with high baseline activity (e.g., amphetamine-treated rats).[5] The greater stimulatory activity of this compound in vivo has been correlated with its higher efficacy at 5-HT2A receptors.[1][2] The head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation, is induced by this compound, further supporting its partial agonist activity at this receptor.[3]
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize compounds like this compound.
Radioligand Binding Assay (for Dopamine D2 and Serotonin 5-HT2A Receptors)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the receptor by the test compound.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably transfected with human D2 or 5-HT2A receptors).[6]
-
Radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).[1][7]
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., haloperidol (B65202) for D2, ketanserin (B1673593) for 5-HT2A).[7]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[8]
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay (Functional Assay)
This functional assay measures the G-protein activation following receptor stimulation by an agonist or partial agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound.
Materials:
-
Cell membranes expressing the receptor of interest coupled to G-proteins.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound and GDP.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration to determine EC50 and Emax values.
Signaling Pathways
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a partial agonist, this compound would elicit a submaximal response compared to a full agonist like dopamine. In a state of high dopaminergic tone, it would act as a functional antagonist, while in a low dopamine state, it would act as an agonist.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a GPCR that couples to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). As a partial agonist, this compound would induce a submaximal activation of this pathway.
Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.
Synthesis
The synthesis of specific enantiomers of OSU6162 typically involves chiral separation techniques from a racemic mixture or asymmetric synthesis using chiral catalysts or starting materials. Detailed protocols for the specific synthesis of the (+)-enantiomer are proprietary and not extensively detailed in public literature.
Conclusion
This compound is a pharmacologically active compound with a distinct profile as a partial agonist at both dopamine D2 and serotonin 5-HT2A receptors. Its higher efficacy at 5-HT2A receptors compared to its (-) enantiomer suggests it may have different therapeutic applications or a varied side-effect profile. Further research is needed to fully elucidate the specific quantitative pharmacological parameters of this compound and to explore its full therapeutic potential. This guide provides a foundational understanding of its chemical and pharmacological properties to aid in future research and development efforts.
References
- 1. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. II. In vitro evidence that (-)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. I. In vivo evidence for partial agonist effects of (-)-OSU6162 and this compound on 5-HT2A serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. II. In vitro evidence that (−)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors | springermedizin.de [springermedizin.de]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis and Purification of (+)-OSU6162
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-OSU6162, the (R)-enantiomer of the dopamine (B1211576) stabilizer OSU6162 (also known as PNU-96391), is a pharmacological agent with significant potential in the treatment of various neurological and psychiatric disorders. Its unique activity as a partial agonist at both dopamine D2 and serotonin (B10506) 5-HT2A receptors has garnered considerable interest within the research community. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, drawing from foundational scientific literature and patent filings. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to facilitate its preparation and study in a laboratory setting.
Introduction
OSU6162 is a substituted 3-phenylpiperidine (B1330008) derivative that exhibits enantiomer-specific pharmacological properties. The (-)-enantiomer, (-)-OSU6162, has been more extensively studied for its potential in treating conditions such as Parkinson's disease and schizophrenia. However, the (+)-enantiomer, this compound, displays a higher efficacy at 5-HT2A receptors, suggesting distinct therapeutic applications.[1] The development of robust and efficient methods for the enantioselective synthesis and purification of this compound is therefore crucial for advancing its pharmacological investigation and potential clinical development.
This guide outlines a plausible synthetic route to this compound based on established chemical principles for the synthesis of 3-arylpiperidines and subsequent chiral resolution.
Synthesis of Racemic OSU6162
The synthesis of racemic OSU6162 can be approached through the construction of the core 3-(3-(methylsulfonyl)phenyl)piperidine (B185043) scaffold, followed by N-alkylation. A key precursor for this synthesis is (3S)-3-[3-(Methylsulfonyl)phenyl]piperidine, the N-depropylated version of (-)-OSU6162.
Synthesis of the 3-Arylpiperidine Core
The synthesis of the 3-arylpiperidine core can be achieved through various modern synthetic methodologies. One such approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of an appropriate aryl boronic acid with a protected dihydropyridine, followed by reduction to the piperidine (B6355638) ring. This method offers high enantioselectivity and good functional group tolerance.
A more classical approach, likely employed in the original synthesis by Sonesson et al., would involve the synthesis of a suitable precursor followed by cyclization and functional group manipulation. A potential synthetic pathway is outlined below.
Experimental Protocol: Synthesis of Racemic 3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine
This protocol is a representative synthesis based on established chemical transformations for analogous compounds, as the detailed original protocol from Sonesson et al. (1994) is not fully publicly available.
Step 1: Synthesis of 3-(3-(methylthio)phenyl)piperidine
A solution of 3-bromophenyl methyl sulfide (B99878) in an appropriate solvent is reacted with a suitable piperidine precursor under conditions conducive to forming the C-C bond, potentially through a cross-coupling reaction.
Step 2: Oxidation to the Sulfone
The resulting 3-(3-(methylthio)phenyl)piperidine is then oxidized to the corresponding sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
Step 3: N-Propylation
The secondary amine of 3-(3-(methylsulfonyl)phenyl)piperidine is alkylated with 1-bromopropane (B46711) or propyl iodide in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) in a suitable solvent such as acetonitrile (B52724) or DMF to yield racemic OSU6162.
Purification of Racemic OSU6162
Following the synthesis, the crude racemic OSU6162 must be purified to remove unreacted starting materials, reagents, and byproducts. Standard purification techniques such as column chromatography on silica (B1680970) gel are typically employed.
Experimental Protocol: Purification of Racemic OSU6162 by Column Chromatography
-
Slurry Preparation: The crude reaction mixture is concentrated under reduced pressure and adsorbed onto a small amount of silica gel.
-
Column Packing: A glass column is packed with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Elution: The adsorbed crude product is loaded onto the top of the column, and the product is eluted with the chosen solvent system.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure racemic OSU6162 are combined and the solvent is removed under reduced pressure to yield the purified product.
Chiral Resolution of OSU6162 Enantiomers
The separation of the racemic mixture into its individual enantiomers is a critical step to isolate the desired this compound. Preparative chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.
Experimental Protocol: Chiral Resolution of OSU6162 by Preparative HPLC
This protocol is a general guideline, and optimization of the specific parameters is necessary for efficient separation.
-
Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD or Chiralpak® AD), are often effective for resolving enantiomers of phenylpiperidine derivatives.
-
Mobile Phase Selection: A suitable mobile phase is chosen. This typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape for basic compounds.
-
Method Development: Analytical scale injections are performed to optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Preparative Separation: The optimized method is scaled up to a preparative scale. The racemic OSU6162 is dissolved in a minimal amount of the mobile phase and injected onto the preparative chiral column.
-
Fraction Collection: The eluent is monitored by a UV detector, and the fractions corresponding to each enantiomer are collected separately.
-
Enantiomeric Purity Analysis: The collected fractions are analyzed by analytical chiral HPLC to determine their enantiomeric excess (e.e.).
-
Solvent Removal: The solvent is removed from the fractions containing the pure this compound under reduced pressure to yield the final product.
Table 1: Representative Data for Chiral HPLC Separation of 3-Arylpiperidine Analogues
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) |
| Chiralcel® OD-H | Hexane/Isopropanol/DEA (80:20:0.1) | 1.0 | 1.25 | >1.5 |
| Chiralpak® AD-H | Hexane/Ethanol/DEA (90:10:0.1) | 0.8 | 1.32 | >2.0 |
Note: The data presented in this table are representative values for similar compounds and should be used as a starting point for method development for this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound exerts its effects primarily through its partial agonism at dopamine D2 and serotonin 5-HT2A receptors. The following diagram illustrates the general signaling pathways associated with these receptors.
Caption: this compound signaling at D2 and 5-HT2A receptors.
Experimental Workflow for Synthesis and Purification
The overall process for obtaining enantiomerically pure this compound can be visualized in the following workflow diagram.
Caption: Workflow from starting materials to pure this compound.
Conclusion
The synthesis and purification of this compound, while not extensively detailed in readily available literature, can be accomplished through established organic synthesis and chiral separation techniques. The key steps involve the synthesis of the racemic 3-arylpiperidine core, followed by N-propylation and subsequent enantiomeric resolution using preparative chiral HPLC. This guide provides a foundational framework for researchers to produce this valuable pharmacological tool for further investigation into its therapeutic potential. Careful optimization of each step, particularly the chiral separation, will be essential for obtaining high-purity this compound for in-depth biological studies.
References
(+)-OSU6162: A Technical Overview of its Partial Agonist Activity at the 5-HT2A Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-OSU6162 is a phenylpiperidine derivative that has garnered significant interest for its unique pharmacological profile, acting as a dopamine (B1211576) stabilizer and showing therapeutic potential in a range of neurological and psychiatric disorders. A key aspect of its mechanism of action is its activity at the serotonin (B10506) 2A (5-HT2A) receptor, where it functions as a partial agonist. This technical guide provides an in-depth analysis of the partial agonism of this compound at the 5-HT2A receptor, presenting available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and workflows.
Core Concepts: 5-HT2A Receptor and Partial Agonism
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway. Activation of this receptor by its endogenous ligand, serotonin, initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This signaling is implicated in a wide array of physiological and cognitive processes, and its dysregulation is associated with various psychiatric conditions.
A partial agonist is a ligand that binds to and activates a receptor, but with lower efficacy than a full agonist. This means that even at saturating concentrations, a partial agonist will not produce the maximal response that a full agonist can elicit. This property can be therapeutically advantageous, as it may allow for the modulation of receptor activity within a desired physiological range, avoiding the potential for overstimulation.
Quantitative Pharmacological Data
In vitro studies have characterized this compound as a medium intrinsic activity partial agonist at the 5-HT2A receptor. Compared to its enantiomer, (-)-OSU6162, the (+)-form demonstrates higher efficacy at this receptor subtype.[1] While specific Ki, EC50, and Emax values for this compound at the 5-HT2A receptor are not consistently reported across publicly available literature, the following table summarizes the qualitative findings and provides a framework for the expected pharmacological parameters.
| Parameter | Description | This compound at 5-HT2A Receptor | Reference Compound (e.g., Serotonin) |
| Binding Affinity (Ki) | The concentration of the drug that occupies 50% of the receptors in the absence of the endogenous ligand. | Data not available in reviewed sources. | High Affinity |
| Potency (EC50) | The concentration of the drug that produces 50% of its maximal effect. | Data not available in reviewed sources. | Potent |
| Efficacy (Emax) | The maximal response produced by the drug. | Medium intrinsic activity; lower than a full agonist like serotonin. | Full Agonist (100% Efficacy) |
Further research is required to populate this table with specific quantitative values from the primary literature.
Key Experimental Protocols
The characterization of this compound as a 5-HT2A partial agonist has been established through a variety of in vitro functional assays. The following sections detail the general methodologies for these key experiments.
Radioligand Binding Assay (for determining Binding Affinity)
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the 5-HT2A receptor.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other ions) is used.
-
Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [3H]ketanserin, is used at a concentration near its Kd.
-
Competition Binding: Membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Phosphatidylinositol (PI) Hydrolysis Assay (for Gq/11 pathway activation)
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to quantify Gq/11-mediated signaling.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating the 5-HT2A receptor-mediated Gq/11 pathway.
General Protocol:
-
Cell Culture and Labeling: Cells expressing the 5-HT2A receptor are cultured and incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then stimulated with various concentrations of this compound.
-
Extraction: The reaction is terminated, and the cells are lysed.
-
Separation: Inositol phosphates are separated from other cellular components using anion-exchange chromatography.
-
Quantification: The amount of [3H]inositol phosphates is quantified by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values relative to a full agonist.
[35S]GTPγS Binding Assay (for G-protein activation)
This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
Objective: To assess the ability of this compound to promote G-protein activation via the 5-HT2A receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the 5-HT2A receptor are prepared.
-
Reaction Mixture: Membranes are incubated in an assay buffer containing GDP, [35S]GTPγS, and varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow for nucleotide exchange on activated G-proteins.
-
Separation: The reaction is terminated by rapid filtration, separating membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of agonist-stimulated [35S]GTPγS binding is calculated to determine potency and efficacy.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated 5-HT2A receptor, a key event in receptor desensitization and an alternative signaling pathway.
Objective: To quantify the ability of this compound to induce β-arrestin recruitment to the 5-HT2A receptor.
General Protocol:
-
Cell Line: A cell line (e.g., HEK293) is used that co-expresses the 5-HT2A receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Stimulation: Cells are treated with varying concentrations of this compound.
-
Detection: The recruitment of β-arrestin to the receptor at the cell membrane is detected. This can be done using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), or high-content imaging to visualize the translocation of the fluorescently tagged β-arrestin.
-
Data Analysis: Dose-response curves are generated to determine the potency and efficacy of β-arrestin recruitment.
Signaling Pathways
The partial agonism of this compound at the 5-HT2A receptor results in a submaximal activation of its downstream signaling cascades. The primary pathway involves the activation of Gq/11, leading to the production of second messengers that modulate neuronal excitability and plasticity.
Conclusion
This compound exhibits partial agonist activity at the 5-HT2A receptor, contributing to its complex pharmacological profile. This activity has been characterized through a range of in vitro functional assays that measure different aspects of the receptor's signaling cascade. While qualitative data confirms its higher efficacy compared to its enantiomer, further studies are needed to provide a complete quantitative characterization. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and the 5-HT2A receptor system.
References
Enantiomer-Specific Effects of OSU6162 on Neurotransmitter Systems: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
OSU6162 (PNU-96391) is a phenylpiperidine derivative recognized for its unique "monoamine stabilizer" properties, enabling it to modulate dopaminergic and serotonergic neurotransmission depending on the baseline activity of these systems. This activity is stereospecific, with the (S)- and (R)-enantiomers possessing distinct pharmacological profiles. This document provides a comprehensive technical overview of the enantiomer-specific effects of OSU6162 on dopamine (B1211576) and serotonin (B10506) neurotransmitter systems. It consolidates quantitative pharmacological data, details key experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows. The evidence indicates that (S)-OSU6162 exhibits higher potency at dopamine D2 receptors, while (R)-OSU6162 demonstrates greater efficacy at serotonin 5-HT2A receptors. This differential activity underlies their distinct behavioral effects and therapeutic potential.
Core Pharmacological Profile: Dopamine and Serotonin Systems
OSU6162 acts as a partial agonist at both dopamine D2 and serotonin 5-HT2A receptors.[1] This dual action is central to its stabilizing effect on locomotor activity, where it stimulates activity in low-dopamine states (e.g., in habituated or reserpinized animals) and inhibits activity in high-dopamine states (e.g., in drug-naive or amphetamine-treated animals).[1][2] The two enantiomers, however, achieve this stabilization through different pharmacological weights at their primary targets.
Enantiomer-Specific Effects on the Dopaminergic System
The (S)-enantiomer, (-)-OSU6162, demonstrates a higher affinity and potency for the dopamine D2 receptor compared to its (R)-counterpart.[1] In vitro functional assays characterize it as a low-efficacy partial agonist.[1] This profile allows it to act as an antagonist in the presence of high concentrations of dopamine (a hyperdopaminergic state) and as a weak agonist in its absence (a hypodopaminergic state). Some evidence also suggests a complex mechanism involving both allosteric enhancement of dopamine's effect at low concentrations and competitive antagonism at the orthosteric site at higher concentrations.
Table 1: Quantitative Pharmacological Data for OSU6162 Enantiomers at the Dopamine D2 Receptor
| Parameter | (S)-OSU6162 | (R)-OSU6162 | Radioligand/Assay | Source |
| Binding Affinity | ||||
| Ki | 447 nM | Not Reported | [3H]raclopride | [3] (from initial search) |
| pKi | 5.36 | < 5 | [3H]spiperone | [4] (from initial search) |
| Functional Activity | ||||
| IC50 (Antagonism) | 5.8 µM | Not Reported | Dopamine-induced response | [5] (from initial search) |
| Emax (Agonism) | 54.3% (relative to Dopamine) | Not Reported | [35S]GTPγS binding (Na+ free) | [4] (from initial search) |
| In Vivo Activity | ||||
| ED50 (D2 Occupancy) | 5.27 mg/kg, s.c. | Not Reported | In vivo receptor occupancy | [3] (from initial search) |
Below is the canonical signaling pathway for the Dopamine D2 receptor, which is a Gi-coupled GPCR. OSU6162's partial agonism modulates the degree of inhibition of adenylyl cyclase.
References
- 1. II. In vitro evidence that (-)-OSU6162 and (+)-OSU6162 produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. I. In vivo evidence for partial agonist effects of (-)-OSU6162 and this compound on 5-HT2A serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between monoamines, glutamate, and GABA in schizophrenia: new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulating and inhibitory effects of the dopamine “stabilizer” (−)-OSU6162 on dopamine D2 receptor function in vitro [ouci.dntb.gov.ua]
- 5. Milestone Review: Metabolic dynamics of glutamate and GABA mediated neurotransmission - The essential roles of astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of (+)-OSU6162: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature and data on the specific pharmacokinetics and bioavailability of the (+)-enantiomer of OSU6162 are limited. The following guide synthesizes the available information for OSU-6162 (often referring to the racemate or an unspecified form) and complements it with general principles of preclinical pharmacokinetic evaluation. The data presented should be interpreted with the understanding that stereoselectivity can significantly impact the absorption, distribution, metabolism, and excretion (ADME) of chiral compounds.
Introduction
OSU-6162, also known as PNU-96391, is a phenylpiperidine derivative that acts as a partial agonist at both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. It is considered a dopamine stabilizer, capable of modulating dopaminergic activity depending on the baseline state of the system[1]. OSU-6162 exists as two enantiomers, (+)-OSU6162 and (-)-OSU6162. The enantiomers exhibit different pharmacological profiles; this compound has a higher efficacy at 5-HT2A receptors, while (-)-OSU6162 shows a higher potency at D2 receptors[2]. This technical guide focuses on the in vivo pharmacokinetics and bioavailability of this compound, drawing from the limited available data on the compound and its racemate.
Quantitative Pharmacokinetic Data
Table 1: Oral Pharmacokinetic Parameters of OSU-6162 in Animals
| Parameter | Rat | Dog |
| Dose | 10 mg/kg (single oral) | 10 mg/kg (single oral) |
| Tmax (h) | 0.5 | 1 - 2 |
| Cmax | Not Reported | Not Reported |
| AUC | Not Reported | Not Reported |
| Half-life (t½) | Not Reported | Not Reported |
| Bioavailability (%) | Not Reported | Not Reported |
| Reference | [3] | [3] |
Table 2: Single Oral Dose Pharmacokinetic Parameters of PNU-96391 (OSU-6162) in Healthy Human Volunteers
| Parameter | Value |
| Dose Range | 1 - 150 mg |
| Tmax (h) | 0.5 - 4 |
| Half-life (t½) (h) | 2 - 6 |
| Metabolite (PNU-100014) Tmax (h) | 1 - 6 |
| Metabolite (PNU-100014) Half-life (t½) (h) | 4 - 10 |
| Reference | [4] |
Key In Vivo Findings
-
Absorption: Following oral administration, OSU-6162 is rapidly absorbed in both rats and dogs, with time to maximum plasma concentration (Tmax) occurring within 0.5 to 2 hours[3]. In humans, a similar rapid absorption is observed with a Tmax ranging from 0.5 to 4 hours[4].
-
Distribution: In rats, OSU-6162 demonstrates extensive tissue distribution. Notably, concentrations of the unchanged drug in the brain have been found to be twofold higher than those in the plasma, suggesting good penetration of the blood-brain barrier[3].
-
Metabolism: The primary metabolic pathway for OSU-6162 is reported to be N-desalkylation[3]. In humans, a major metabolite, PNU-100014, is rapidly formed[4].
-
Excretion: The majority of an administered dose of OSU-6162 is excreted in the urine, primarily in the form of metabolites. Unchanged drug accounts for only a small fraction (2-10%) of the dose excreted via this route in rats and dogs[3].
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available. However, a general methodology for preclinical pharmacokinetic studies is outlined below.
Workflow for a Preclinical Oral Pharmacokinetic Study
Caption: General workflow for a preclinical oral pharmacokinetic study.
Methodology for Bioanalytical Quantification
A validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for the accurate quantification of this compound in plasma samples.
Workflow for LC-MS/MS Bioanalysis
Caption: General workflow for LC-MS/MS bioanalysis of plasma samples.
Signaling Pathways and Mechanism of Action
This compound exerts its effects through the modulation of dopaminergic and serotonergic systems.
Simplified Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Conclusion and Future Directions
The available data indicate that OSU-6162 is a rapidly absorbed compound with good brain penetration. However, a significant knowledge gap exists regarding the specific pharmacokinetic profile of the (+)-enantiomer. Future research should focus on conducting dedicated pharmacokinetic studies on this compound, including intravenous administration to determine its absolute bioavailability. Furthermore, a comprehensive understanding of the stereoselective metabolism and distribution of the OSU-6162 enantiomers is crucial for the rational development of this compound for therapeutic use. Such studies would provide the necessary data to construct a complete pharmacokinetic profile and inform appropriate dosing strategies for clinical trials.
References
- 1. Effects of (-)-OSU6162 and ACR16 on motor activity in rats, indicating a unique mechanism of dopaminergic stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. II. In vitro evidence that (-)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Single oral dose safety, tolerability, and pharmacokinetics of PNU-96391 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dopamine Stabilizer (+)-OSU6162: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-OSU6162, the (R)-enantiomer of the phenylpiperidine derivative OSU6162, is a novel pharmacological agent classified as a dopamine (B1211576) stabilizer. This classification stems from its unique ability to modulate dopaminergic neurotransmission in a state-dependent manner, exhibiting both agonistic and antagonistic properties depending on the baseline level of dopaminergic activity. Unlike traditional dopamine agonists or antagonists, this compound offers a nuanced approach to treating neuropsychiatric and neurological disorders by restoring dopamine homeostasis. This technical guide provides a comprehensive overview of the core pharmacological activities of this compound, including its binding characteristics, functional efficacy, and the underlying signaling pathways. Detailed experimental protocols for key assays used to characterize this compound are also provided.
Core Mechanism of Action: A Dual-Action Stabilizer
This compound exerts its stabilizing effect on the dopamine system primarily through its interaction with dopamine D2 receptors and serotonin (B10506) 5-HT2A receptors. It acts as a partial agonist at both receptor types, with a distinct pharmacological profile compared to its enantiomer, (-)-OSU6162.
Dopamine D2 Receptor Activity
At the dopamine D2 receptor, this compound is characterized as a low intrinsic activity partial agonist.[1] This means that in conditions of low dopamine tone (hypodopaminergic states), it can stimulate D2 receptors to a degree, thereby increasing dopaminergic signaling. Conversely, in the presence of high concentrations of dopamine (hyperdopaminergic states), it competes with the endogenous full agonist, leading to a net decrease in receptor activation. This dual action is the cornerstone of its stabilizing properties.
Serotonin 5-HT2A Receptor Activity
This compound also demonstrates partial agonism at serotonin 5-HT2A receptors, with a medium level of intrinsic activity.[1] Notably, it exhibits higher efficacy at 5-HT2A receptors compared to its (-)-enantiomer, a characteristic that is correlated with its greater stimulatory effects on locomotor activity in vivo.[1][2] The interaction with 5-HT2A receptors contributes to its overall pharmacological profile and may be relevant for its potential therapeutic effects in conditions where both dopaminergic and serotonergic systems are dysregulated.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its enantiomer for comparative purposes. It is important to note that specific values for this compound are not as widely published as for the more commonly studied (-)-OSU6162.
Table 1: Receptor Binding Affinities (Ki)
| Compound | Receptor | Species | Radioligand | Ki (nM) | pKi | Reference |
| (-)-OSU6162 | Dopamine D2 | Rat | [3H]Spiperone | 447 | 6.35 | [3] |
| (-)-OSU6162 | Dopamine D2 | Human | [3H]Spiperone | - | 5.36 | [4] |
Table 2: Functional Activity (Emax and Potency)
| Compound | Receptor | Assay | Parameter | Value | Reference |
| This compound | 5-HT2A | Various functional assays | Efficacy | Higher than (-)-OSU6162 | [1] |
| (-)-OSU6162 | Dopamine D2 | GTPγS Binding (no Na+) | Emax | 54.3% (relative to Dopamine) | [4] |
| (-)-OSU6162 | Dopamine D2 | Various functional assays | Potency | Higher than this compound | [1] |
Note: Specific Emax and EC50/pEC50 values for this compound are not consistently reported in the public domain.
Signaling Pathways
The interaction of this compound with D2 and 5-HT2A receptors initiates distinct intracellular signaling cascades.
Dopamine D2 Receptor Signaling
The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling events.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a GPCR that couples to the Gαq/11 family of G proteins.[2][6] Activation of this pathway stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of OSU6162 are provided below. These protocols are based on standard pharmacological assays and may be adapted for specific experimental needs.
[35S]GTPγS Binding Assay for D2 Receptor Functional Activity
This assay measures the activation of G proteins coupled to the D2 receptor upon agonist binding.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human D2 receptor. Cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes, which are then resuspended in assay buffer.[7]
-
Assay Buffer: A typical assay buffer contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, at pH 7.4.[8]
-
Incubation: In a 96-well plate, incubate the cell membranes (e.g., 10-20 µg protein/well) with varying concentrations of this compound and a fixed concentration of GDP (e.g., 10 µM) for a pre-incubation period (e.g., 20-30 minutes) at 30°C.[8]
-
Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS (e.g., 0.1 nM).
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at 30°C.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Washing: The filters are washed multiple times with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM). Specific binding is calculated by subtracting non-specific from total binding. Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression analysis.
Phosphoinositide (PI) Hydrolysis Assay for 5-HT2A Receptor Functional Activity
This assay measures the accumulation of inositol phosphates, a downstream product of 5-HT2A receptor activation.
Workflow:
Detailed Methodology:
-
Cell Culture and Labeling: HEK293 cells stably expressing the human 5-HT2A receptor are plated in multi-well plates and incubated overnight with a medium containing [3H]myo-inositol to label the cellular phosphoinositide pools.[9]
-
Washing: Cells are washed to remove unincorporated [3H]myo-inositol.
-
Pre-incubation: Cells are pre-incubated in a buffer containing LiCl (e.g., 10 mM), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulation: Cells are stimulated with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Termination and Extraction: The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid). The soluble inositol phosphates are then extracted.
-
Separation: The inositol phosphates are separated from other cellular components using anion-exchange chromatography (e.g., Dowex columns).
-
Quantification: The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.
-
Data Analysis: The results are typically expressed as a percentage of the total radioactivity incorporated into the cells. Dose-response curves are constructed to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Workflow:
Detailed Methodology (Example using PathHunter® Assay):
-
Cell Lines: Use a commercially available cell line engineered to co-express the GPCR of interest (e.g., D2 or 5-HT2A) fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.[10]
-
Cell Plating: Plate the cells in a white, clear-bottom 96-well microplate and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagent, which contains the substrate for the complemented β-galactosidase enzyme.
-
Signal Measurement: After a further incubation period, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Construct dose-response curves and determine the EC50 and Emax values for β-arrestin recruitment.
In Vivo Locomotor Activity in Reserpinized Mice
This model assesses the stimulatory potential of a compound in a state of monoamine depletion.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 6. msudenver.edu [msudenver.edu]
- 7. Pharmacological analysis of dopamine stimulation of [35S]-GTP gamma S binding via human D2short and D2long dopamine receptors expressed in recombinant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accurate locomotor activity profiles of group-housed mice derived from home cage monitoring data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Effects of (+)-OSU6162
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-OSU6162 is a phenylpiperidine derivative recognized for its unique pharmacological profile as a "monoamine stabilizer." It exerts a dual action on key neurotransmitter systems, primarily through partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] This bifunctional activity allows it to modulate, rather than simply block or stimulate, dopaminergic and serotonergic neurotransmission, offering a potential therapeutic advantage in treating neuropsychiatric and neurodegenerative disorders such as schizophrenia, Parkinson's disease, and Huntington's disease.[1][3] This document provides a comprehensive overview of the molecular mechanisms of this compound, focusing on its engagement with primary receptor targets and the subsequent modulation of critical downstream signaling pathways, including the Akt/GSK-3β axis and β-arrestin recruitment. Quantitative data, detailed experimental protocols, and pathway visualizations are provided to facilitate a deeper understanding for research and development applications.
Core Mechanism of Action: Dual Receptor Modulation
The primary mechanism of action for this compound involves its interaction with two key G protein-coupled receptors (GPCRs):
-
Dopamine D2 Receptors (D2R): this compound acts as a low-intrinsic activity partial agonist at D2 receptors.[1][4] This allows it to stabilize dopaminergic tone by competing with the endogenous full agonist, dopamine. In states of high dopaminergic activity, it acts as a functional antagonist, while in low-dopamine states, it provides a basal level of receptor stimulation.
-
Serotonin 5-HT2A Receptors (5-HT2AR): The compound is a medium-intrinsic activity partial agonist at 5-HT2A receptors.[1] The (+)-enantiomer exhibits higher efficacy at 5-HT2A receptors compared to its (-)-counterpart, which is correlated with its greater stimulatory effects in vivo.[1][5]
This balanced activity on two critical receptor systems is believed to be central to its therapeutic potential.[1]
Downstream Signaling Pathways
Dopamine D2 Receptor-Mediated Signaling
As a Gi/o-coupled receptor, D2R activation by this compound initiates several downstream cascades. Its partial agonism leads to a sub-maximal response compared to dopamine, thereby modulating two principal pathways.
-
G-Protein Dependent Pathway: This canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.
-
β-Arrestin Pathway: GPCRs also signal through G protein-independent mechanisms involving β-arrestins.[6] Upon receptor activation and phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited. This recruitment not only desensitizes the G-protein signal but also initiates a distinct wave of signaling by acting as a scaffold for other proteins, such as kinases in the MAPK/ERK pathway.[6][7] The partial agonism of this compound results in a specific pattern of β-arrestin recruitment.
Serotonin 5-HT2A Receptor-Mediated Signaling
The 5-HT2A receptor is coupled to Gq/11 proteins. As a partial agonist, this compound stimulates this pathway, but to a lesser extent than full agonists like serotonin. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Convergence on the Akt/GSK-3β Signaling Pathway
A critical point of convergence for both D2R and 5-HT2AR signaling is the Akt/GSK-3β pathway, which is integral to cell survival, neuroprotection, and synaptic plasticity.
-
Akt (Protein Kinase B): This kinase is a central node in cell signaling. Its activation can be influenced by signals originating from GPCRs.
-
GSK-3β (Glycogen Synthase Kinase 3β): This kinase is constitutively active in cells and is a key regulator of numerous cellular processes. Crucially, Akt can phosphorylate GSK-3β at the Ser9 residue, which leads to its inhibition.[8][9]
Modulation of D2R and 5-HT2AR signaling by this compound can influence the phosphorylation state (and thus activity) of Akt and GSK-3β.[10] For example, neuroprotective effects may be mediated by promoting the Akt-dependent inactivation of GSK-3β.[8][11]
Quantitative Data Summary
The following tables summarize the quantitative parameters of this compound's interactions with its primary targets, compiled from in vitro functional and binding assays.[1][4][12]
Table 1: Receptor Binding Affinities
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
|---|---|---|---|---|
| Dopamine D2 | [3H]spiperone | Recombinant | ~436 | [4] |
| Serotonin 5-HT2A | [3H]ketanserin | Recombinant | Data not specified |
| Sigma-1 | --INVALID-LINK---pentazocine | Rat brain homogenate | ~20 |[13] |
Table 2: Functional Activity Profile
| Assay | Receptor | Parameter | Value | Reference |
|---|---|---|---|---|
| [35S]GTPγS Binding | Dopamine D2 | Emax (vs Dopamine) | 54.3% | [4] |
| PI Hydrolysis | Serotonin 5-HT2A | Efficacy (vs 5-HT) | Medium Intrinsic Activity | [1] |
| β-arrestin Recruitment | Dopamine D2 | Activity | Partial Agonist | [1] |
| β-arrestin Recruitment | Serotonin 5-HT2A | Activity | Partial Agonist |[1] |
(Note: IC50 and Emax values are highly dependent on the specific assay conditions, such as cell line, receptor expression level, and G protein coupling efficiency.[14][15])
Experimental Protocols
The characterization of this compound's effects on signaling pathways relies on a suite of established in vitro assays.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
-
Methodology:
-
Preparation: Cell membranes expressing the receptor of interest (e.g., D2R or 5-HT2AR) are prepared.
-
Incubation: Membranes are incubated with a constant concentration of a specific radioligand (e.g., [3H]spiperone for D2R) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assays
-
Objective: To measure G-protein activation by assessing the binding of a non-hydrolyzable GTP analog.
-
Methodology:
-
Preparation: Cell membranes containing the GPCR of interest are used.
-
Incubation: Membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of this compound.
-
Reaction: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation & Detection: The reaction is stopped, and membrane-bound [35S]GTPγS is captured by filtration and quantified by scintillation counting.
-
Analysis: Data are analyzed to determine the potency (EC50) and efficacy (Emax) of this compound relative to a full agonist.
-
β-Arrestin Recruitment Assays
-
Objective: To quantify the recruitment of β-arrestin to the activated receptor.
-
Methodology:
-
Assay System: Typically uses a cell line co-expressing the receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Stimulation: Cells are treated with varying concentrations of this compound.
-
Detection: Upon receptor activation, the β-arrestin-GFP translocates from the cytoplasm to the cell membrane. This translocation is visualized and quantified using high-content imaging or measured using enzyme complementation assays (e.g., PathHunter®).
-
Analysis: Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.
-
Western Blotting for Protein Phosphorylation
-
Objective: To measure the activation state of downstream kinases like Akt and GSK-3β.
-
Methodology:
-
Cell Treatment: Cultured cells expressing the relevant receptors are treated with this compound for various times.
-
Lysis: Cells are lysed to extract total protein.
-
Electrophoresis: Protein lysates are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-p-Akt Ser473, anti-p-GSK-3β Ser9) and total protein.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the signal is detected via chemiluminescence.
-
Analysis: The ratio of phosphorylated protein to total protein is quantified to determine the change in activation state.
-
Experimental Workflow Visualization
Conclusion and Implications for Drug Development
This compound represents a sophisticated pharmacological agent that functions as a molecular "stabilizer" rather than a simple on/off switch. Its dual partial agonism at D2 and 5-HT2A receptors allows for a nuanced modulation of downstream signaling, including the G-protein, β-arrestin, and Akt/GSK-3β pathways. This profile is distinct from traditional antagonists or full agonists and may account for its potential to treat conditions of both hyper- and hypo-dopaminergic activity with a favorable side-effect profile.[16][17] A thorough understanding of how this compound differentially engages these pathways is critical for optimizing its therapeutic application and for the rational design of future biased agonists or signaling-specific modulators in neuropsychiatry.
References
- 1. II. In vitro evidence that (-)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OSU-6162 - Wikipedia [en.wikipedia.org]
- 3. II. In vitro evidence that (−)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors | springermedizin.de [springermedizin.de]
- 4. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. I. In vivo evidence for partial agonist effects of (-)-OSU6162 and this compound on 5-HT2A serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Arrestin-mediated Signaling Regulates Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Modulation of Akt/Glycogen Synthase Kinase-3β Pathway Regulates Apoptotic and Cytoprotective Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK3β regulates AKT-induced central nervous system axon regeneration via an eIF2Bε-dependent, mTORC1-independent pathway | eLife [elifesciences.org]
- 10. Akt-activated GSK3β inhibitory peptide effectively blocks tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dopaminergic stabilizers pridopidine (ACR16) and (-)-OSU6162 display dopamine D(2) receptor antagonism and fast receptor dissociation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The dopamine stabilizers ACR16 and (-)-OSU6162 display nanomolar affinities at the σ-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparability of Mixed IC50 Data – A Statistical Analysis | PLOS One [journals.plos.org]
- 16. The Effects of the Monoamine Stabilizer (−)-OSU6162 on Binge-Like Eating and Cue-Controlled Food-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effects of the dopamine stabilizer (−)-OSU6162 on aggressive and sexual behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Investigating Binge-Eating Behavior with (+)-OSU6162 in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigation of (+)-OSU6162 (also referred to as (-)-OSU6162) as a potential therapeutic agent for binge-eating disorder (BED), using a rat model. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in the design and execution of similar experiments.
Introduction
Binge-eating disorder is characterized by recurrent episodes of consuming large quantities of palatable food in a short period, accompanied by a sense of loss of control.[1][2][3] Preclinical research utilizing rodent models is crucial for understanding the neurobiology of BED and for the development of novel pharmacotherapies. This compound is a monoamine stabilizer that has shown promise in preclinical studies by modulating dopamine (B1211576) system dysfunction, which is implicated in addiction-like behaviors, including binge eating.[1][2][3][4] This document outlines the experimental procedures to assess the efficacy of this compound in a rat model of binge-like eating behavior.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on binge-eating behavior in rats.
Table 1: Effect of this compound on Palatable and Standard Food Intake
| Treatment Group | Dose (mg/kg, s.c.) | Sucrose (B13894) Pellet Intake (g) | Chow Intake (g) | Statistical Significance (vs. Vehicle) | Source |
| Vehicle | 0 | ~3.5 | ~1.0 | - | [5] |
| This compound | 5 | No significant change | No significant change | ns | [5] |
| This compound | 10 | No significant change | Significantly reduced | p<0.05 | [5] |
| This compound | 15 | Significantly reduced | No significant change | p<0.05 | [5][6] |
| This compound | 30 | Significantly reduced | No significant change | p<0.001 | [5][6] |
Note: "s.c." refers to subcutaneous administration. "ns" indicates not significant.
Table 2: Statistical Analysis of Food Intake
| Factor | F-statistic | p-value | Interpretation | Source |
| Main effect of treatment | F(4,48) = 16.2 | <0.001 | This compound treatment significantly affected food intake. | [5] |
| Main effect of diet group | F(1,17) = 227.8 | <0.001 | The type of diet (chow vs. sucrose) had a significant effect on food intake. | [5] |
| Main effect of feeder | F(1,17) = 144.5 | <0.001 | The feeder (chow vs. sucrose) had a significant effect on food intake. | [5] |
| Diet-grouptreatmentfeeder interaction | F(3.3,56.8) = 16.5 | <0.001 | The effect of this compound on food intake was dependent on both the diet group and the specific feeder. | [5] |
Experimental Protocols
Protocol 1: Induction of Binge-Like Eating Behavior in Rats
This protocol is designed to establish a pattern of binge-like consumption of palatable food in rats.
Materials:
-
Male Lister Hooded or Wistar rats
-
Standard rat chow
-
Highly palatable food (e.g., chocolate-flavored sucrose pellets)
-
Standard rat cages
-
Two separate food hoppers per cage
Procedure:
-
Habituation: House rats individually and allow ad libitum access to standard chow and water for at least one week to acclimatize them to the housing conditions.
-
Binge-Eating Paradigm Training (15 days):
-
Induce a 2-hour food deprivation period daily.
-
Following deprivation, provide 10-minute access to chow in the first feeder.
-
Immediately after, provide 10-minute access to either chow (control group) or chocolate-flavored sucrose pellets (binge-eating group) in the second feeder.[5]
-
-
Verification of Binge-Like Behavior: Monitor the intake of the palatable food over the 15-day training period. An escalation of intake over time is indicative of the development of binge-like eating.
Protocol 2: Administration of this compound and Behavioral Assessment
This protocol details the administration of this compound and the subsequent measurement of its effects on food consumption.
Materials:
-
Rats exhibiting stable binge-like eating behavior
-
This compound
-
Vehicle solution (e.g., saline)
-
Syringes for subcutaneous injection
-
Standard rat chow and palatable food pellets
Procedure:
-
Drug Preparation: Dissolve this compound in the vehicle solution to the desired concentrations (e.g., 5, 10, 15, and 30 mg/kg).
-
Drug Administration: Administer the prepared this compound solution or vehicle subcutaneously to the rats. The timing of administration relative to the feeding session should be consistent (e.g., 30 minutes prior).
-
Behavioral Testing:
-
Following drug administration, initiate the established feeding paradigm (2-hour food deprivation, 10-minute chow access, 10-minute palatable food access).
-
Carefully measure the amount of chow and palatable food consumed by each rat.
-
-
Data Analysis: Analyze the food intake data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control.
Signaling Pathways and Mechanisms
The therapeutic potential of this compound in treating binge-eating is thought to stem from its action as a monoamine stabilizer, particularly within the brain's reward circuitry. It has been shown to restore dopaminergic dysfunction.[1][2][3] Local administration of OSU6162 into the nucleus accumbens core has been found to selectively reduce cue-controlled sucrose seeking.[1][2][3]
Caption: Proposed mechanism of this compound in modulating binge-eating behavior.
Experimental Workflow
The following diagram illustrates the typical workflow for investigating the effects of this compound on binge-eating behavior in rats.
Caption: Experimental workflow for assessing this compound effects on binge-eating.
References
- 1. The Effects of the Monoamine Stabilizer (−)-OSU6162 on Binge-Like Eating and Cue-Controlled Food-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of the Monoamine Stabilizer (-)-OSU6162 on Binge-Like Eating and Cue-Controlled Food-Seeking Behavior in Rats. [repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The monoamine stabilizer (−)‐OSU6162 prevents the alcohol deprivation effect and improves motor impulsive behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Administering (+)-OSU6162 in Behavioral Studies
Introduction
(+)-OSU6162, the (R)-enantiomer of OSU6162, is a pharmacological research compound that acts as a partial agonist at both dopamine (B1211576) D2 and 5-HT2A receptors.[1] It functions as a dopamine stabilizer, similar to its more commonly studied (S)-enantiomer, (-)-OSU6162.[1] Research in animal models suggests potential applications for this compound and its enantiomer in treating conditions such as Parkinson's disease, Huntington's disease, schizophrenia, and addiction.[2] These compounds have demonstrated the ability to modulate dopamine-related behaviors, either stimulating or inhibiting activity depending on the baseline dopaminergic tone.[3]
These application notes provide an overview of the protocols for administering this compound in behavioral studies, with a focus on dosages, experimental designs, and relevant behavioral assays. While much of the available research has focused on the (-)-OSU6162 enantiomer, the methodologies are often comparable.
Mechanism of Action
This compound and its enantiomer exhibit a unique pharmacological profile. They are partial agonists with medium intrinsic activity at 5-HT2A receptors and low intrinsic activity at D2 receptors.[2] this compound has a higher efficacy at 5-HT2A receptors, which is correlated with greater stimulatory activity in vivo.[2] Conversely, (-)-OSU6162 shows higher potency at D2 receptors, correlating with its greater inhibitory activity.[2] Their behavioral effects are primarily mediated through these two receptor systems, as they show significantly less activity at 27 other monoaminergic receptors and reuptake transporters.[2] The stabilizing effect on the dopamine system is thought to arise from their ability to act as an antagonist at both D2 autoreceptors and heteroreceptors.
Data Presentation: Dosage and Administration in Rodent Models
The following tables summarize typical dosages and administration routes for OSU6162 in rodent behavioral studies. It is important to note that many studies use the (-)-OSU6162 enantiomer. Dosages for this compound may require adjustment based on its different receptor efficacy profile.[2]
Table 1: Summary of (-)-OSU6162 Administration in Rat Behavioral Studies
| Behavioral Paradigm | Species/Strain | Dose Range (mg/kg) | Route | Key Findings | Reference |
| Alcohol Deprivation Effect & Motor Impulsivity | Wistar Rats | 15, 30 | s.c. | 30 mg/kg prevented relapse-like drinking and improved motor impulsivity. | [4] |
| Opioid Craving | Sprague-Dawley Rats | 7.5, 15 | s.c. | Decreased incubated oxycodone seeking. | [5] |
| Voluntary Ethanol (B145695) Intake | Wistar Rats | 15, 30 | s.c. | Attenuated voluntary ethanol consumption and withdrawal symptoms. | [6] |
| Binge-Like Eating | Lister Hooded Rats | 5, 10, 15, 30 | s.c. | Reduced binge-like intake of palatable food. | [7][8] |
| Levodopa-Induced Dyskinesia | Sprague-Dawley Rats | 30 | s.c. | Reduced abnormal involuntary movements. | [9] |
| Anxiety-like Behavior | FSL Rats | 30 | s.c. | Reduced anxiety-like behaviors. | [10] |
Table 2: Summary of (-)-OSU6162 Administration in Mouse Behavioral Studies
| Behavioral Paradigm | Species/Strain | Dose (µmol/kg) | Route | Key Findings | Reference |
| Aggressive Behavior | CD-1 Mice | 75, 150 | s.c. | Reduced aggression at doses that did not affect locomotion. | [11] |
| Sexual Behavior | CD-1 Mice | 75, 150 | s.c. | No significant effect on sexual behavior. | [11] |
Note: s.c. = subcutaneous
Experimental Protocols
General Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Analytical balance
Protocol:
-
Preparation of Dosing Solution:
-
On the day of the experiment, weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the powder in sterile 0.9% saline to the desired concentration. For example, to achieve a 30 mg/kg dose in a rat with an injection volume of 5 ml/kg, the concentration would be 6 mg/ml.
-
Vortex the solution until the compound is fully dissolved.
-
-
Administration:
-
Gently restrain the animal.
-
For subcutaneous (s.c.) administration, lift a fold of skin on the back of the neck or flank and insert the needle into the tented area.
-
Inject the calculated volume of the this compound solution.
-
The typical injection volume for rats is 5 ml/kg and for mice is 10 ml/kg.
-
Administer the drug 30-60 minutes prior to the behavioral test, unless otherwise specified by the experimental design.[4]
-
Protocol for Assessing Motor Impulsivity: Five-Choice Serial Reaction Time Task (5-CSRTT)
This task is used to measure attention and motor impulsivity in rodents.
Apparatus:
-
Operant conditioning chambers equipped with five response apertures, a food magazine, and a house light.
Protocol:
-
Pre-training:
-
Rats are typically food-restricted to 85-90% of their free-feeding body weight.
-
Habituate the rats to the operant chambers.
-
Train the rats to associate a brief light stimulus in one of the five apertures with a food reward (e.g., a sucrose (B13894) pellet) upon a nose poke into the illuminated hole.
-
-
Baseline Training:
-
Sessions are typically 30 minutes long or until 100 trials are completed.
-
A trial begins with the illumination of the food magazine. A nose poke initiates the inter-trial interval (ITI), typically 5 seconds.
-
After the ITI, a brief light stimulus (e.g., 0.5 seconds) is presented in one of the five apertures.
-
A correct response (nose poke into the illuminated aperture within a limited hold period, e.g., 5 seconds) results in the delivery of a food reward.
-
An incorrect response (nose poke into a non-illuminated aperture) or an omission (no response) results in a time-out period (e.g., 5 seconds) with the house light off.
-
Premature responses (a response during the ITI) also result in a time-out.
-
-
Testing with this compound:
-
Once stable baseline performance is achieved, administer this compound or vehicle (saline) 60 minutes before the test session.[4]
-
To challenge impulsivity, the ITI can be prolonged (e.g., from 5 to 7 seconds), which typically increases the number of premature responses.[4][12]
-
A within-subjects, counterbalanced design is often used, where each animal receives all treatment conditions.
-
Protocol for Assessing Drug-Seeking Behavior: Operant Self-Administration and Reinstatement
This model is used to study the reinforcing properties of drugs and relapse behavior.
Apparatus:
-
Operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump, and cue lights.
Protocol:
-
Acquisition of Self-Administration:
-
Extinction:
-
Following acquisition, extinction sessions are conducted where lever presses no longer result in drug infusion.
-
This continues until responding on the active lever decreases to a baseline level.
-
-
Reinstatement (Testing for Relapse):
-
After extinction, reinstatement of drug-seeking behavior can be triggered by various stimuli:
-
Cue-induced reinstatement: Presentation of drug-associated cues (e.g., light and tone previously paired with infusion).
-
Priming-induced reinstatement: A small, non-contingent injection of the drug.
-
Stress-induced reinstatement: Exposure to a stressor (e.g., footshock).
-
-
-
Testing with this compound:
-
Administer this compound or vehicle subcutaneously before the reinstatement session.
-
The effect of the compound on the number of active lever presses is measured to determine its ability to prevent the reinstatement of drug-seeking behavior.
-
References
- 1. OSU-6162 - Wikipedia [en.wikipedia.org]
- 2. II. In vitro evidence that (-)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of (-)-OSU6162 and ACR16 on motor activity in rats, indicating a unique mechanism of dopaminergic stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The monoamine stabilizer (−)‐OSU6162 prevents the alcohol deprivation effect and improves motor impulsive behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the dopamine stabilizer (-)-OSU6162 on potentiated incubation of opioid craving after electric barrier-induced voluntary abstinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The monoamine stabilizer (-)-OSU6162 attenuates voluntary ethanol intake and ethanol-induced dopamine output in nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of the Monoamine Stabilizer (−)-OSU6162 on Binge-Like Eating and Cue-Controlled Food-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The dopamine stabilizer (-)-OSU6162 attenuates levodopa-induced dyskinesia in the unilateral 6-hydroxydopamine rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The monoamine stabilizer OSU6162 has anxiolytic-like properties and reduces voluntary alcohol intake in a genetic rat model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of the dopamine stabilizer (−)-OSU6162 on aggressive and sexual behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing (+)-OSU6162 Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-OSU6162 is a compound that acts as a partial agonist for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, classifying it as a dopamine stabilizer.[1][2] This unique pharmacological profile suggests its potential therapeutic application in a range of neuropsychiatric and neurodegenerative disorders. These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in vitro. The described assays will assess the compound's effects on cell viability, proliferation, apoptosis, and key signaling pathways, providing a comprehensive preclinical evaluation.
Recommended Cell Lines
The selection of an appropriate cell line is critical for obtaining relevant data. Based on the mechanism of action of this compound, cell lines endogenously expressing or engineered to express dopamine D2 and serotonin 5-HT2A receptors are recommended.
-
Engineered Cell Lines:
-
Neuronal Cell Lines:
-
SH-SY5Y: A human neuroblastoma cell line that endogenously expresses dopamine D2 receptors and can be induced to express 5-HT2A receptors.[1][13][14][15][16] Differentiation of these cells can provide a more neuron-like model.
-
PC-12: A rat pheochromocytoma cell line that expresses dopamine D2 receptors and has been used as a model for dopaminergic neurons.[17][18][19][20][21]
-
Data Presentation
Quantitative data from the following assays should be recorded and summarized in tables for clear interpretation and comparison of results.
Table 1: Cell Viability (MTT/XTT Assay) - Example Data
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.6 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 50 | 88.7 ± 5.5 |
| 100 | 75.4 ± 7.3 |
| 200 | 52.1 ± 8.0 |
Table 2: Cell Proliferation (BrdU/EdU Assay) - Example Data
| This compound Conc. (µM) | % Proliferating Cells (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 8.1 |
| 1 | 97.2 ± 7.5 |
| 10 | 89.5 ± 9.3 |
| 50 | 72.8 ± 10.2 |
| 100 | 55.1 ± 11.5 |
| 200 | 38.6 ± 9.8 |
Table 3: Apoptosis (Annexin V/PI Staining) - Example Data
| This compound Conc. (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | 2.5 ± 0.8 | 1.2 ± 0.4 |
| 50 | 15.8 ± 2.1 | 5.4 ± 1.1 |
| 100 | 28.4 ± 3.5 | 12.7 ± 2.3 |
| 200 | 45.1 ± 4.2 | 25.9 ± 3.8 |
Table 4: Western Blot Densitometry Analysis - Example Data
| Target Protein | This compound Conc. (µM) | Relative Protein Expression (Fold Change vs. Control) |
| p-Akt/Akt | 50 | 0.75 |
| p-GSK-3β/GSK-3β | 50 | 1.5 |
| p-CREB/CREB | 50 | 1.2 |
| Bcl-2/Bax Ratio | 50 | 1.8 |
Experimental Protocols
Cell Viability Assay (MTT/XTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) and a vehicle control for 24-72 hours.
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Proliferation Assay (BrdU/EdU)
This assay quantifies the percentage of cells actively synthesizing DNA, which is a direct measure of cell proliferation.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell viability assay.
-
BrdU/EdU Labeling: Towards the end of the treatment period, add BrdU (bromodeoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) to the cell culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative and then permeabilize them to allow antibody or dye penetration.
-
DNA Denaturation (for BrdU): If using BrdU, treat the cells with an acid solution to denature the DNA and expose the incorporated BrdU.
-
Detection:
-
BrdU: Incubate with an anti-BrdU antibody followed by a fluorescently labeled secondary antibody.
-
EdU: Use a click chemistry-based detection method with a fluorescent azide.
-
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer to determine the percentage of proliferating cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β, p-CREB, CREB, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Proposed signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. OSU-6162 - Wikipedia [en.wikipedia.org]
- 3. revvity.com [revvity.com]
- 4. innoprot.com [innoprot.com]
- 5. Mechanisms of up-regulation of D2L dopamine receptors by agonists and antagonists in transfected HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cells-online.com [cells-online.com]
- 7. genscript.com [genscript.com]
- 8. Functional coupling of human D2, D3, and D4 dopamine receptors in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Distinct Dynamin-dependent and -independent Mechanisms Target Structurally Homologous Dopamine Receptors to Different Endocytic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. soar.wichita.edu [soar.wichita.edu]
- 16. Dopamine induces TNFalpha and TNF-R1 expression in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Expression of dopamine D2 receptor in PC-12 cells and regulation of membrane conductances by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nicotine tolerance to PC12 cell line: acute and chronic exposures modulate dopamine D2 receptor and tyrosine hydroxylase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Electrophysiological Effects of (+)-OSU6162 on Striatal Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-OSU6162 is the dextrorotatory enantiomer of the dopamine (B1211576) stabilizer OSU6162. As a class of compounds, dopamine stabilizers are being investigated for their potential in treating a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, and Huntington's disease. These compounds are thought to modulate dopaminergic neurotransmission, acting as antagonists in hyperdopaminergic states and as agonists in hypodopaminergic states. The primary molecular targets of OSU6162 enantiomers are dopamine D2 receptors and serotonin (B10506) 5-HT2A receptors, where they act as partial agonists.[1]
This document provides a summary of the known pharmacological characteristics of this compound and detailed protocols for investigating its electrophysiological effects on striatal neurons. The striatum, a key component of the basal ganglia, is a critical site for dopamine-mediated regulation of motor control and cognitive functions, making it a primary area of interest for the action of compounds like this compound.
Data Presentation
While direct quantitative data on the electrophysiological effects of this compound on striatal neurons is limited in publicly available literature, the following table summarizes its known in vitro pharmacological properties in comparison to its enantiomer, (-)-OSU6162. This information is crucial for designing and interpreting electrophysiology experiments.
| Parameter | This compound | (-)-OSU6162 | Receptor | Assay | Reference |
| Intrinsic Activity | Medium | Low | 5-HT2A | Functional Assays | [1] |
| Intrinsic Activity | Low | Low | D2 | Functional Assays | [1] |
| Efficacy (relative to dopamine) | - | 54.3% | D2 | [³⁵S]GTPγS binding | [2] |
| Potency | Lower | Higher | D2 | In vivo behavioral | [1] |
| Efficacy | Higher | Lower | 5-HT2A | In vivo behavioral | [1] |
Signaling Pathways
The proposed mechanism of action for this compound involves its partial agonism at D2 and 5-HT2A receptors. The following diagram illustrates the potential downstream signaling cascades in a striatal neuron upon receptor activation.
References
- 1. II. In vitro evidence that (-)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experiments with (+)-OSU6162
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosage and administration of (+)-OSU6162 for in vivo experimental settings. The protocols and data presented are compiled from preclinical research to guide the design and execution of studies investigating the pharmacological effects of this compound.
Introduction
This compound is the (R)-enantiomer of the dopamine (B1211576) stabilizer OSU6162. It acts as a partial agonist at both dopamine D2 and serotonin (B10506) 5-HT2A receptors.[1] Notably, in vivo studies have revealed that both enantiomers of OSU6162 exhibit dual effects on behavior, stimulating locomotor activity in animals with low baseline activity and inhibiting it in those with high baseline activity.[1][2] this compound demonstrates higher efficacy at 5-HT2A receptors, which is correlated with its more pronounced stimulatory activity in vivo, whereas the (-)-enantiomer has a higher potency at D2 receptors, corresponding to greater inhibitory effects.[1][2]
Data Presentation: Dosage and Administration of this compound
The following table summarizes the quantitative data from in vivo studies involving this compound.
| Animal Model | Baseline Activity State | Doses of this compound (mg/kg) | Administration Route | Observed Effect on Locomotor Activity |
| Mice (Reserpinized) | Low | Not specified, but stimulatory effect observed | Intraperitoneal (i.p.) | Stimulation |
| Rats (Habituated) | Low | Not specified, but stimulatory effect observed | Intraperitoneal (i.p.) | Stimulation |
| Mice (Drug-naïve) | High | High doses | Intraperitoneal (i.p.) | Inhibition |
| Rats (Non-habituated) | High | High doses | Intraperitoneal (i.p.) | Inhibition |
Note: Specific dosages for the stimulatory effects in low-activity models were not explicitly detailed in the primary literature, but the effects were consistently observed.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Evaluation of Stimulatory Effects on Locomotor Activity in Reserpinized Mice
This protocol is designed to assess the ability of this compound to reverse the hypoactivity induced by reserpine (B192253), a model of low dopaminergic and serotonergic tone.
Materials:
-
Male mice
-
Reserpine solution
-
This compound solution
-
Vehicle (e.g., 0.9% saline)
-
Locomotor activity chambers
Procedure:
-
Administer reserpine to induce a state of hypoactivity. A typical dose is 2.5 mg/kg, i.p., administered 18-24 hours before the experiment.
-
On the day of the experiment, allow the mice to habituate to the testing room for at least 1 hour.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Immediately place the mice into individual locomotor activity chambers.
-
Record locomotor activity for a predefined period, typically 60-120 minutes.
-
Analyze the data by comparing the locomotor activity of the this compound-treated group to the vehicle-treated group.
Protocol 2: Evaluation of Inhibitory Effects on Locomotor Activity in Drug-Naïve Mice
This protocol assesses the inhibitory effects of this compound on the spontaneous locomotor activity of mice in a novel environment.
Materials:
-
Male, drug-naïve mice
-
This compound solution
-
Vehicle (e.g., 0.9% saline)
-
Locomotor activity chambers
Procedure:
-
Allow the mice to habituate to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Immediately after injection, place the mice into individual locomotor activity chambers.
-
Record locomotor activity for a period of 60 minutes.
-
Data analysis should focus on comparing the total distance traveled and other locomotor parameters between the this compound and vehicle groups.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound exerts its effects primarily through partial agonism at Dopamine D2 receptors and Serotonin 5-HT2A receptors. Its greater stimulatory effect in vivo compared to its enantiomer is attributed to its higher efficacy at the 5-HT2A receptor.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Assessing Locomotor Effects
The following diagram illustrates a typical workflow for in vivo experiments designed to evaluate the effects of this compound on locomotor activity.
Caption: General experimental workflow.
References
- 1. II. In vitro evidence that (-)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. I. In vivo evidence for partial agonist effects of (-)-OSU6162 and this compound on 5-HT2A serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (+)-OSU6162 in Huntington's Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric deficits, stemming from a polyglutamine expansion in the huntingtin protein.[1] A key pathological feature is the dysfunction and loss of striatal neurons, with alterations in dopaminergic neurotransmission playing a significant role in symptoms.[2][3][4] The compound OSU6162, existing as two enantiomers, (+) and (-), has been investigated for its potential therapeutic effects in neuropsychiatric disorders due to its action as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[5][6] It is considered a "dopaminergic stabilizer," capable of modulating dopamine activity depending on the baseline dopaminergic state.[1][7]
Initial research has explored both enantiomers, noting that (+)-OSU6162 has a higher efficacy at 5-HT2A receptors, while (-)-OSU6162 shows higher potency at D2 receptors.[5] However, within the specific context of Huntington's disease models, the vast majority of published research focuses exclusively on the (-)-OSU6162 enantiomer. Preclinical and clinical studies have highlighted its potential neuroprotective effects and its ability to alleviate non-motor symptoms.[1][7][8][9]
This document outlines the application of OSU6162 in HD models, summarizing the key quantitative findings and providing detailed experimental protocols based on available literature. Given the focus of existing research, the data presented primarily pertains to (-)-OSU6162.
Data Presentation: Quantitative Summary Tables
The following tables summarize the key quantitative data from preclinical in vitro and clinical studies on (-)-OSU6162.
Table 1: In Vitro Effects of (-)-OSU6162 on Striatal Neurons with Mutant Huntingtin (Q111) [1]
| Parameter Measured | Treatment Condition | Outcome | Quantitative Effect |
| Mitochondrial Activity | (-)-OSU6162 (3-150 µM) | Dose-dependent increase | Data reported as a dose-effect curve in the original publication. |
| Cell Death (LDH levels) | (-)-OSU6162 (3-150 µM) | Dose-dependent reduction | Data reported as a dose-effect curve in the original publication. |
| Neurotoxicity Protection | H₂O₂, Rotenone, 3-NP | Partial prevention of toxicity | Specific percentages of protection were not available in the abstract. |
| Neurotoxicity Protection | Sodium Glutamate | No change in toxicity | - |
| BDNF Levels | (-)-OSU6162 treatment | Increased intracellular levels | Specific fold-change not available in the abstract. |
| Bcl2/Bax Ratio | (-)-OSU6162 treatment | Increased ratio | Specific ratio values not available in the abstract. |
| p-ERK/ERK Ratio | (-)-OSU6162 treatment | Decreased ratio | Specific ratio values not available in the abstract. |
| CHIP Levels | (-)-OSU6162 treatment | Decreased levels | Specific fold-change not available in the abstract. |
| Dopamine Uptake | (-)-OSU6162 treatment | Increased ³H-dopamine uptake | Specific values not available in the abstract. |
| Dopamine Release | Amphetamine-induced | Increased ³H-dopamine release | Specific values not available in the abstract. |
Table 2: Clinical Trial Outcomes of (-)-OSU6162 in Huntington's Disease Patients [7][8][9]
| Parameter Measured | Treatment Group | Control Group | Outcome | p-value |
| Safety & Tolerability | (-)-OSU6162 (up to 45 mg twice daily) | Placebo | Well tolerated, no adverse effects reported | N/A |
| SF-36 Vitality Score | (-)-OSU6162 | Placebo | Significant improvement | p < 0.05 |
| SF-36 item 'worn-out' (VT3) | (-)-OSU6162 | Placebo | Significant improvement | p < 0.05 |
| Beck Depression Inventory | (-)-OSU6162 | Placebo | Improvement in depressive symptoms | p < 0.05 |
| Motor Functions (UHDRS) | (-)-OSU6162 | Placebo | Small, non-significant differences | N/S |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature regarding (-)-OSU6162 in HD models.
Protocol 1: In Vitro Neuroprotection Assay in Huntingtin Knocked-in Striatal Neurons[1]
-
Cell Culture:
-
Utilize striatal neuronal cultures derived from huntingtin knocked-in mice.
-
Experimental ("mutant") neurons should express full-length huntingtin with a large polyglutamine expansion (e.g., Q111).
-
Control neurons should express normal full-length huntingtin (e.g., Q7).
-
Maintain cultures in appropriate neuronal media and conditions.
-
-
Drug Treatment:
-
Prepare stock solutions of (-)-OSU6162 in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture media.
-
To establish dose-effect curves, treat neuronal cultures with a range of (-)-OSU6162 concentrations (e.g., 3 µM to 150 µM).
-
Include a vehicle control group treated with the same concentration of the solvent.
-
-
Neurotoxin Challenge (for protection assays):
-
Following pre-treatment with (-)-OSU6162 or vehicle, challenge the neuronal cultures with various neurotoxins relevant to HD pathology:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂)
-
Mitochondrial Complex I Inhibition: Rotenone
-
Mitochondrial Complex II Inhibition: 3-nitropropionic acid (3-NP)
-
Excitotoxicity: Sodium Glutamate
-
-
Optimize the concentration and duration of toxin exposure to induce significant but sub-maximal cell death in vehicle-treated cultures.
-
-
Outcome Measures:
-
Mitochondrial Activity: Assess using a metabolic assay such as MTT or WST-1, which measures the activity of mitochondrial dehydrogenases.
-
Cell Death/Viability: Quantify lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage and necrosis.
-
Apoptosis vs. Necrosis: Utilize assays such as Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy.
-
Western Blotting: Analyze protein levels of key signaling molecules. Lyse cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies for BDNF, Bcl2, Bax, phospho-ERK, total ERK, and CHIP. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Protocol 2: Clinical Trial in Huntington's Disease Patients[7][8][9]
-
Study Design:
-
Employ a double-blind, placebo-controlled, cross-over design.
-
Recruit patients with a confirmed diagnosis of Huntington's disease.
-
Randomly assign patients to one of two treatment arms: (-)-OSU6162 followed by placebo, or placebo followed by (-)-OSU6162.
-
-
Dosing Regimen:
-
Each treatment period should last for a defined duration (e.g., 4 weeks).
-
Implement a dose-escalation schedule for the active treatment period:
-
Week 1: 15 mg (-)-OSU6162 twice daily.
-
Week 2: 30 mg (-)-OSU6162 twice daily.
-
Weeks 3 and 4: 45 mg (-)-OSU6162 twice daily.
-
-
A washout period between the two treatment phases is recommended.
-
-
Efficacy and Safety Assessments:
-
Primary Objective: Evaluate safety and tolerability by monitoring adverse events throughout the study.
-
Secondary Objectives (Efficacy):
-
Motor Function: Unified Huntington's Disease Rating Scale (UHDRS) motor score.
-
Cognitive Function: A battery of standardized neuropsychological tests.
-
Mental/Psychiatric Status: Beck Depression Inventory (BDI).
-
Quality of Life/Social Function: Short Form 36 (SF-36) Health Survey.
-
-
Conduct assessments at baseline and at the end of each treatment period.
-
-
Statistical Analysis:
-
Use appropriate statistical tests to compare the effects of (-)-OSU6162 and placebo on the outcome measures, accounting for the cross-over design.
-
Mandatory Visualizations
Caption: Proposed neuroprotective signaling of (-)-OSU6162 in HD.
References
- 1. Evidence from the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic abnormalities in the YAC128 mouse model of Huntington disease are penetrant on multiple genetic backgrounds and modulated by strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrative Characterization of the R6/2 Mouse Model of Huntington's Disease Reveals Dysfunctional Astrocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The dopaminergic stabilizer, (-)-OSU6162, rescues striatal neurons with normal and expanded polyglutamine chains in huntingtin protein from exposure to free radicals and mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scantox.com [scantox.com]
- 7. Selective striatal neuronal loss in a YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A whole brain longitudinal study in the YAC128 mouse model of Huntington's disease shows distinct trajectories of neurochemical, structural connectivity and volumetric changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of (+)-OSU6162 in Schizophrenia Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
(+)-OSU6162, a phenylpiperidine derivative, is a novel pharmacological agent with a unique stabilizing effect on monoaminergic systems, particularly dopamine (B1211576). It acts as a partial agonist at both dopamine D2 and serotonin (B10506) 5-HT2A receptors.[1][2] This dual action allows it to modulate dopamine activity, attenuating hyperdopaminergic states and enhancing hypodopaminergic states, a profile of significant interest for the treatment of schizophrenia. Preclinical research in various animal models has demonstrated its potential to address not only the positive symptoms but also the negative and cognitive deficits associated with schizophrenia, which are often poorly managed by current antipsychotics.[3][4]
These application notes provide a comprehensive overview of the use of this compound in established preclinical models of schizophrenia. Detailed protocols for key behavioral assays are provided to facilitate the investigation of its therapeutic potential.
Mechanism of Action
This compound exhibits a distinct pharmacological profile characterized by its role as a dopamine stabilizer. Its primary mechanism involves partial agonism at dopamine D2 receptors and serotonin 5-HT2A receptors.[1][2] In conditions of excessive dopamine release, as hypothesized in the positive symptoms of schizophrenia, this compound acts as a functional antagonist, dampening down the overactive dopaminergic transmission. Conversely, in states of low dopamine, characteristic of negative and cognitive symptoms, its partial agonist activity is thought to enhance dopaminergic tone.
The interaction of this compound with the serotonin 5-HT2A receptor is also crucial. Antagonism at this receptor is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.
Signaling pathway of this compound.
Data Presentation: Quantitative Effects of OSU6162 in Schizophrenia Models
The following tables summarize the quantitative data from preclinical studies investigating the effects of OSU6162 in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia. Note: Much of the available research has been conducted with the racemic mixture or the (-)-enantiomer. Data for the (+)-enantiomer is limited and will be specified where available.
Table 1: Effects of OSU6162 on Models of Positive Symptoms
| Behavioral Assay | Animal Model | Inducing Agent | OSU6162 Dose (mg/kg) | Route | Effect | Reference |
| Locomotor Activity | Mouse | Amphetamine | Dose-response data for this compound is currently limited. (-)-OSU6162 has been shown to inhibit amphetamine-induced hyperlocomotion. | i.p. | ↓ Hyperlocomotion | [2] |
| Prepulse Inhibition (PPI) | Rat | MK-801 | Dose-response data for this compound is currently limited. (-)-OSU6162 (up to 30 mg/kg) did not reverse MK-801-induced PPI deficits in one study. | i.p. | No significant effect | [1] |
| Conditioned Avoidance Response (CAR) | Rat | N/A | Data for this compound in this model is not readily available. (-)-OSU6162 is effective in this model. | s.c. | ↓ Avoidance Responses | [5] |
Table 2: Effects of OSU6162 on Models of Negative Symptoms
| Behavioral Assay | Animal Model | Inducing Agent | OSU6162 Dose (μmol/kg) | Route | Effect | Reference |
| Social Interaction | Mouse (Male) | Isolation | (-)-OSU6162: 75 & 150 | i.p. | ↑ Social Interaction (Reduced Aggression) | [2] |
| Social Interaction | Rat | MK-801 | (-)-OSU6162 (doses not specified) | Not specified | ↑ Social Interaction | [6] |
Table 3: Effects of OSU6162 on Models of Cognitive Deficits
| Behavioral Assay | Animal Model | Inducing Agent | OSU6162 Dose (mg/kg) | Route | Effect | Reference |
| Novel Object Recognition (NOR) | Rat | N/A | (-)-OSU6162: 30 | s.c. | No impairment of recognition memory | [7] |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion (Model of Positive Symptoms)
This model assesses the potential of a compound to mitigate the psychomotor agitation analogous to the positive symptoms of schizophrenia.
Workflow for amphetamine-induced hyperlocomotion.
Materials:
-
Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
This compound
-
Amphetamine sulfate
-
Vehicle (e.g., 0.9% saline)
-
Male C57BL/6 mice (8-10 weeks old)
Protocol:
-
Habituation: Individually place mice in the open-field arenas and allow them to habituate for 30-60 minutes.
-
Treatment: Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle.
-
Pre-treatment Period: Return the animals to their home cages for a 30-minute pre-treatment period.
-
Amphetamine Challenge: Administer amphetamine (e.g., 2.5-5 mg/kg, i.p.) to induce hyperlocomotion.
-
Data Collection: Immediately place the mice back into the open-field arenas and record locomotor activity for 60-90 minutes.
-
Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotypic behaviors.
Social Interaction Test (Model of Negative Symptoms)
This test evaluates the potential of a compound to ameliorate social withdrawal, a core negative symptom of schizophrenia.
References
- 1. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of the dopamine stabilizer (−)-OSU6162 on aggressive and sexual behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. II. In vitro evidence that (-)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Effects of (+)-OSU6162 on Levodopa-Induced Dyskinesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for investigating the effects of (+)-OSU6162 on levodopa-induced dyskinesia (LID), a common and debilitating side effect of long-term levodopa (B1675098) therapy in Parkinson's disease.
Introduction
Data Presentation
While direct quantitative data for this compound on LID is pending further research, the following table summarizes the key findings for its enantiomer, (-)-OSU6162, in a preclinical rat model of Parkinson's disease. This information can serve as a benchmark for designing and evaluating studies on this compound.
Table 1: Effects of (-)-OSU6162 on Levodopa-Induced Dyskinesia in a 6-OHDA Rat Model
| Parameter | Treatment Group | Dosage | Outcome | Reference |
| Abnormal Involuntary Movements (AIMs) | (-)-OSU6162 + Levodopa/Benserazide (B1668006) | 30 mg/kg | Significantly reduced levodopa-induced abnormal involuntary movements compared to saline control.[1] | Atanasovski et al. |
| Motor Function (Stepping Test) | (-)-OSU6162 + Levodopa/Benserazide | 30 mg/kg | Did not compromise the therapeutic effect of levodopa on motor function.[1] | Atanasovski et al. |
| Receptor Binding Profile | This compound | Not Specified | Higher efficacy at 5-HT2A receptors. | Burstein et al. |
| Receptor Binding Profile | (-)-OSU6162 | Not Specified | Higher potency at D2 receptors. | Burstein et al. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on LID in a rat model of Parkinson's disease.
Protocol 1: Induction of Levodopa-Induced Dyskinesia in a 6-Hydroxydopamine (6-OHDA) Rat Model
This protocol describes the surgical procedure to create a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway, a standard model for inducing Parkinson's-like motor deficits and subsequent LID.
Materials:
-
Adult female Sprague-Dawley rats
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Ketamine/Xylazine anesthetic solution
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Levodopa methyl ester and Benserazide hydrochloride
Procedure:
-
Pre-treatment: Thirty minutes prior to surgery, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from 6-OHDA toxicity.
-
Anesthesia: Anesthetize the rat using a ketamine/xylazine cocktail.
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in the stereotaxic frame.
-
Expose the skull and drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB).
-
Prepare the 6-OHDA solution (e.g., 8 µg of 6-OHDA in 4 µL of 0.02% ascorbic acid in saline).
-
Slowly infuse the 6-OHDA solution into the MFB using the Hamilton syringe.
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and hydration. Allow the animals to recover for at least 2-3 weeks.
-
LID Induction:
-
Following the recovery period, begin daily administration of levodopa (e.g., 6-10 mg/kg, s.c.) and a peripheral decarboxylase inhibitor like benserazide (e.g., 12.5 mg/kg, s.c.) for approximately 3 weeks to induce stable dyskinetic movements.
-
Protocol 2: Assessment of Abnormal Involuntary Movements (AIMs)
This protocol details the standardized method for scoring the severity of LID.
Procedure:
-
Habituation: Place the rat in a transparent observation cage for a brief habituation period.
-
Drug Administration: Administer the test compound (e.g., this compound or vehicle) followed by the levodopa/benserazide challenge.
-
Observation Period: Observe the animals for a period of 2-3 hours post-levodopa injection.
-
AIMs Scoring: Score the severity of AIMs at regular intervals (e.g., every 20 minutes) using a validated rating scale. The scale typically assesses three subtypes of AIMs:
-
Axial: Dystonic posturing of the neck and trunk.
-
Limb: Jerky and purposeless movements of the forelimbs and hindlimbs.
-
Orolingual: Vacuous chewing movements and tongue protrusions.
-
-
Severity Score: Each AIM subtype is scored on a scale of 0 to 4, based on the amplitude and persistence of the movement. The total AIMs score is the sum of the scores for each subtype.
Table 2: Abnormal Involuntary Movement (AIMs) Severity Scale
| Score | Description |
| 0 | Absent |
| 1 | Occasional, fleeting movements |
| 2 | Frequent movements, but not continuous |
| 3 | Continuous movements of moderate amplitude |
| 4 | Continuous, high-amplitude, debilitating movements |
Visualizations
Diagram 1: Proposed Signaling Pathway of this compound in Levodopa-Induced Dyskinesia
Caption: Proposed signaling pathway of this compound in LID.
Diagram 2: Experimental Workflow for Assessing this compound on LID
Caption: Workflow for evaluating this compound on LID in rats.
References
Troubleshooting & Optimization
(+)-OSU6162 solubility and vehicle preparation for in vivo studies
Welcome to the technical support center for (+)-OSU6162. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and preparation of this compound for in vivo studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is the (R)-enantiomer of the compound OSU6162, which is a phenylpiperidine derivative. It functions as a dopamine (B1211576) stabilizer, exhibiting partial agonist activity at both dopamine D2 receptors and serotonin (B10506) 5-HT2A receptors.[1][2] Notably, this compound demonstrates higher efficacy at 5-HT2A receptors compared to its (-) counterpart.[1][2] This dual action allows it to modulate dopaminergic and serotonergic neurotransmission, which is being investigated for potential therapeutic effects in neuropsychiatric disorders.
Q2: What are the general solubility characteristics of this compound?
A2: While specific quantitative solubility data for this compound is not extensively published, its chemical structure as a piperidine (B6355638) derivative suggests good solubility in a range of solvents. Piperidine, the parent compound, is miscible with water and soluble in most organic solvents.[3][4][5] The hydrochloride salt of OSU6162 is reported to be soluble in water and DMSO.[6] For in vivo studies, achieving a clear, stable solution at the desired concentration is critical.
Q3: What are the recommended vehicles for in vivo administration of this compound?
A3: For many preclinical studies, (-)-OSU6162 has been successfully dissolved in 0.9% saline for subcutaneous administration.[7] Given the similar chemical nature, this is a good starting point for this compound. However, for higher concentrations or different administration routes, co-solvents may be necessary. A common strategy for compounds with limited aqueous solubility is to use a vehicle system composed of a solubilizing agent like DMSO, followed by dilution with other vehicles such as polyethylene (B3416737) glycol (PEG) and saline or water.[8][9]
Q4: How can I troubleshoot precipitation of this compound in my vehicle preparation?
A4: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature changes, or pH shifts. If you encounter precipitation, consider the following:
-
Sonication: Use a sonicator to aid in the dissolution process.[6]
-
Gentle Warming: Gently warming the solution may help dissolve the compound, but be cautious of potential degradation.
-
pH Adjustment: The solubility of piperidine-containing compounds can be pH-dependent. Ensuring the final pH of your formulation is compatible with the compound's solubility is important.
-
Vehicle Optimization: If precipitation persists, you may need to adjust the ratio of co-solvents in your vehicle or explore alternative vehicle systems.[10]
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent/Vehicle | Expected Solubility | Notes |
| Water | Soluble (as hydrochloride salt)[6] | Solubility may be limited for the free base. |
| 0.9% Saline | Likely Soluble | A common vehicle used for the (-) enantiomer.[7] |
| DMSO | Soluble[6] | A good initial solvent for creating stock solutions. |
| Ethanol | Likely Soluble | Piperidine compounds generally show good solubility in alcohols.[3] |
| PEG 300/400 | Likely Soluble | Often used as a co-solvent to improve solubility.[9] |
| Corn Oil | Likely Poorly Soluble | As a polar molecule, it is expected to have low solubility in nonpolar oils. |
Experimental Protocols
Protocol 1: Preparation of this compound in Saline for Subcutaneous Injection
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolution: In a sterile container, add the appropriate volume of sterile 0.9% saline to achieve the target concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. If needed, sonicate the solution for short intervals.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulates before administration.
-
Administration: Administer the solution to the animals via subcutaneous injection.
Protocol 2: Preparation of a Co-Solvent Formulation for Intraperitoneal Injection
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure the compound is fully dissolved.
-
Vehicle Preparation: In a separate sterile tube, prepare the final vehicle by mixing the co-solvents. A common combination is 10% DMSO, 40% PEG400, and 50% sterile saline.
-
Dilution: Slowly add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration. Vortex the solution immediately after adding the stock to prevent precipitation.
-
Final Inspection: Ensure the final formulation is a clear, homogenous solution.
-
Administration: Administer the solution to the animals via intraperitoneal injection. Always include a vehicle-only control group in your study.
Mandatory Visualizations
Caption: Workflow for preparing this compound for in vivo studies.
References
- 1. II. In vitro evidence that (-)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. II. In vitro evidence that (−)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors | springermedizin.de [springermedizin.de]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. PIPERIDINE - Ataman Kimya [atamanchemicals.com]
- 6. OSU 6162 hydrochloride | TargetMol [targetmol.com]
- 7. The monoamine stabilizer (−)‐OSU6162 prevents the alcohol deprivation effect and improves motor impulsive behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Potential off-target effects of (+)-OSU6162 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (+)-OSU6162 in cellular assays. The information provided addresses potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is the (R)-enantiomer of the dopamine (B1211576) stabilizer OSU6162. It acts as a partial agonist at dopamine D2 receptors and serotonin (B10506) 5-HT2A receptors. Compared to its (S)-enantiomer, (-)-OSU6162, the (+)-enantiomer has a higher efficacy at the 5-HT2A receptor and a lower affinity for the D2 receptor.[1]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target interaction of OSU6162 is its nanomolar affinity for the Sigma-1 receptor.[2][3][4][5] This interaction can lead to a variety of cellular effects, including modulation of ion channels, cellular stress responses, and interactions with other receptor systems.[2][3][6][7][8][9][10] While both enantiomers of OSU6162 were found to be significantly less active at 27 other monoaminergic receptors and reuptake transporters, the high affinity for the Sigma-1 receptor is a critical consideration in experimental design and data interpretation.[1]
Q3: Could the off-target effects on the Sigma-1 receptor influence my assay results?
A3: Yes. The Sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and can modulate a wide range of cellular functions, including calcium signaling, ion channel activity, and cellular survival pathways.[6][8][9][10] Therefore, engagement of the Sigma-1 receptor by this compound could lead to unexpected cellular responses that are independent of its activity at D2 and 5-HT2A receptors.
Q4: Where can I find detailed protocols for assays related to this compound's targets?
A4: Detailed protocols for radioligand binding assays and functional assays for dopamine D2, serotonin 5-HT2A, and Sigma-1 receptors are provided in the "Experimental Protocols" section of this guide.
Data Presentation: Receptor Binding Affinity of OSU6162
Note: Comprehensive binding data for the (+)-enantiomer of OSU6162 is limited in publicly available literature. The following table primarily includes data for the (-)-enantiomer, which is expected to have a similar off-target profile, though with potentially different affinities.
| Receptor | Ligand | K_i_ (nM) | Assay Type | Source |
| Dopamine D2 | (-)-OSU6162 | ~436 | Radioligand Binding ([³H]spiperone) | [11] |
| Serotonin 5-HT2A | (-)-OSU6162 | Data not available | - | |
| Sigma-1 | (-)-OSU6162 | ~30 | Radioligand Binding | [5] |
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected changes in cell viability or apoptosis | Sigma-1 receptor activation can modulate cell survival pathways. | 1. Include a known Sigma-1 receptor antagonist (e.g., NE-100) as a control to determine if the observed effect is mediated by this off-target. 2. Assess markers of cellular stress and apoptosis (e.g., caspase activation, ROS levels). |
| Inconsistent or variable results in functional assays | As a partial agonist, the observed effect of this compound can be highly dependent on the level of endogenous ligand and receptor expression in your cellular system. | 1. Ensure consistent cell passage numbers and seeding densities. 2. Characterize the level of endogenous dopamine and serotonin in your cell culture system. 3. Consider using a cell line with stable, well-characterized receptor expression. |
| Discrepancy between binding affinity and functional potency | This compound exhibits partial agonism, and its functional effects can be complex. It may also have allosteric modulatory effects at the D2 receptor. | 1. Perform a full dose-response curve to determine both potency (EC₅₀) and efficacy (Eₘₐₓ) relative to a known full agonist. 2. Conduct competition assays with a full agonist to confirm competitive binding. |
| Effects observed in cells not expressing D2 or 5-HT2A receptors | This strongly suggests an off-target effect, likely mediated by the Sigma-1 receptor. | 1. Confirm the absence of D2 and 5-HT2A receptor expression in your control cell line via qPCR or western blot. 2. Test for the presence of Sigma-1 receptors in your cell line. 3. Use a Sigma-1 receptor antagonist to block the observed effect. |
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
-
Objective: To determine the binding affinity of this compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (B65202) (for non-specific binding determination).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either this compound, buffer (for total binding), or haloperidol (for non-specific binding).
-
Add [³H]-Spiperone to all wells.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
Harvest the plate contents onto filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding and perform non-linear regression analysis to determine the K_i_ value.
-
Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization)
-
Objective: To measure the functional activity of this compound at the 5-HT2A receptor.
-
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Serotonin (full agonist).
-
Ketanserin (antagonist).
-
This compound (test compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader.
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to attach overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of this compound, serotonin, and ketanserin.
-
Add the compounds to the wells and immediately measure the fluorescence intensity over time using a fluorescent plate reader.
-
Calculate the change in fluorescence to determine the intracellular calcium concentration.
-
Generate dose-response curves to determine the EC₅₀ and Eₘₐₓ values.
-
Sigma-1 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the Sigma-1 receptor.
-
Materials:
-
Tissue homogenates with high Sigma-1 receptor expression (e.g., guinea pig liver) or cell membranes expressing the human Sigma-1 receptor.
-
[³H]-(+)-Pentazocine (radioligand).
-
Haloperidol (for non-specific binding determination).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
-
-
Procedure:
-
The procedure is similar to the D2 receptor binding assay.
-
Use [³H]-(+)-Pentazocine as the radioligand and haloperidol to determine non-specific binding.
-
Incubate and harvest as described above.
-
Analyze the data to determine the K_i_ value for this compound at the Sigma-1 receptor.
-
Visualizations
Caption: Primary and potential off-target signaling pathways of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: A general experimental workflow for characterizing this compound activity.
References
- 1. II. In vitro evidence that (-)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OSU-6162, a Sigma1R Ligand in Low Doses, Can Further Increase the Effects of Cocaine Self-Administration on Accumbal D2R Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OSU-6162, a Sigma1R Ligand in Low Doses, Can Further Increase the Effects of Cocaine Self-Administration on Accumbal D2R Heteroreceptor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The dopamine stabilizers ACR16 and (-)-OSU6162 display nanomolar affinities at the σ-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sigma-1 receptor protects against cellular oxidative stress and activates antioxidant response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The dopaminergic stabilizers pridopidine (ACR16) and (-)-OSU6162 display dopamine D(2) receptor antagonism and fast receptor dissociation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Behavioral Changes in Mice Treated with (+)-OSU6162
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-OSU6162 in mouse behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as a partial agonist at both dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT2A receptors.[1][2] It functions as a dopamine stabilizer, meaning it can modulate dopaminergic activity depending on the baseline state of the system.[3][4]
Q2: What are the expected behavioral effects of this compound in mice?
A2: The behavioral effects of this compound are context-dependent. It has been shown to have dual effects on locomotor activity, stimulating it in animals with low baseline activity (e.g., habituated or reserpinized mice) and inhibiting it in animals with high baseline activity (e.g., drug-naive mice in a novel environment).[1] It has also demonstrated anti-aggressive and anti-addictive properties in animal models.[2][4]
Q3: How does the activity of this compound differ from its enantiomer, (-)-OSU6162?
A3: Both enantiomers exhibit similar activities as dopamine stabilizers. However, this compound has a higher efficacy at 5-HT2A receptors, which is correlated with its greater stimulatory activity in vivo. Conversely, (-)-OSU6162 has a higher potency at D2 receptors, which is associated with its greater inhibitory activity.[1][2]
Q4: What is a typical dose range for this compound in mice for behavioral studies?
A4: Effective doses can vary depending on the specific behavioral test. For instance, doses around 7.5 mg/kg and 15 mg/kg have been used to assess effects on opioid seeking, while other studies on locomotor activity and aggression have used a range of doses to establish a dose-response curve.[5][6] It is recommended to perform a dose-response study for your specific experimental conditions.
Troubleshooting Guides
Issue 1: No significant change in locomotor activity is observed after this compound administration.
| Potential Cause | Troubleshooting Step |
| Baseline Activity State | The effect of this compound on locomotion is highly dependent on the animal's baseline state.[1] If mice are in a "normal" activity state, the stabilizing effect of the compound may result in no net change. |
| Solution: Ensure your experimental design includes control groups with both low and high baseline activity. For example, test the drug in habituated mice (low activity) and in mice placed in a novel open field (high activity). | |
| Dosage | The selected dose may be outside the therapeutic window for eliciting a locomotor response. |
| Solution: Conduct a dose-response study to determine the optimal dose for your specific mouse strain and experimental conditions. | |
| Habituation Period | Insufficient or excessive habituation to the testing environment can mask the drug's effects. |
| Solution: Standardize the habituation period across all experimental groups. For studies aiming to see a stimulatory effect, a longer habituation period is necessary to establish a low baseline. |
Issue 2: Increased aggression or unexpected anxiogenic-like effects are observed.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | While this compound is relatively selective, high doses may lead to off-target effects. |
| Solution: Review your dosage and consider if it is excessively high. Compare your findings with published literature to see if similar effects have been reported. | |
| Paradigm-Specific Effects | The behavioral readout may be influenced by the specific parameters of your test. For example, in the elevated plus maze, a general reduction in activity could be misinterpreted as anxiety.[4] |
| Solution: Include multiple behavioral paradigms to assess the same construct (e.g., anxiety). For instance, complement the elevated plus maze with a light-dark box test.[7] | |
| Drug Interaction | If other compounds are being co-administered, there could be an unforeseen interaction. |
| Solution: If possible, test this compound in isolation first. If co-administration is necessary, conduct appropriate control experiments to understand the interaction. |
Data Presentation
Table 1: Summary of this compound Doses and a Selection of Corresponding Behavioral Effects in Rodents
| Behavioral Test | Species | Dose Range | Observed Effect | Reference |
| Locomotor Activity (Low Baseline) | Mice | Not specified for (+) | Stimulatory | [1] |
| Locomotor Activity (High Baseline) | Mice | Not specified for (+) | Inhibitory | [1] |
| Isolation-Induced Aggression | Mice | Not specified for (+) | Reduced Aggression | [4][5] |
| Opioid Seeking (Incubated) | Rats | 7.5 and 15 mg/kg | Decreased Seeking (males) | [6] |
| Contextual Fear-Conditioned Freezing | Rats | 10 and 30 mg/kg | Reduced Freezing | [8] |
| Alcohol Seeking (Cue-Induced) | Rats | 15 and 30 mg/kg | Attenuated Reinstatement | [9][10] |
Experimental Protocols
1. Open Field Test for Locomotor Activity
-
Objective: To assess the effect of this compound on spontaneous locomotor activity.
-
Apparatus: A square arena (e.g., 40x40x40 cm) with automated tracking software.
-
Procedure:
-
Administer this compound or vehicle to the mice via the desired route (e.g., subcutaneous injection).
-
Allow for a pre-treatment period (e.g., 30-60 minutes) in the home cage.
-
For a high activity baseline, place the mouse in the center of the open field for the first time and record activity for 30-60 minutes.
-
For a low activity baseline, habituate the mouse to the open field for a set period (e.g., 60 minutes) on a preceding day. On the test day, after drug administration, place the mouse back in the familiar arena and record activity.
-
Analyze data for total distance traveled, time spent in the center versus periphery, and rearing frequency.
-
2. Resident-Intruder Test for Aggression
-
Objective: To evaluate the anti-aggressive effects of this compound.
-
Procedure:
-
House male mice individually for a period of time (e.g., 3-4 weeks) to induce territorial aggression (residents).
-
Group-house other male mice to serve as intruders.
-
Administer this compound or vehicle to the resident mice.
-
After a pre-treatment period, introduce an intruder into the resident's home cage.
-
Record the session (e.g., for 10 minutes) and score for aggressive behaviors, such as latency to the first attack, number of attacks, and cumulative time spent on aggressive acts.
-
Mandatory Visualizations
References
- 1. II. In vitro evidence that (-)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OSU-6162 - Wikipedia [en.wikipedia.org]
- 3. The Effects of the Monoamine Stabilizer (−)-OSU6162 on Binge-Like Eating and Cue-Controlled Food-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of the dopamine stabilizer (-)-OSU6162 on aggressive and sexual behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of the dopamine stabilizer (−)-OSU6162 on aggressive and sexual behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the dopamine stabilizer (-)-OSU6162 on potentiated incubation of opioid craving after electric barrier-induced voluntary abstinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 8. (-)-OSU6162 reduces freezing elicited by context-conditioned fear in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The monoamine stabilizer (−)‐OSU6162 prevents the alcohol deprivation effect and improves motor impulsive behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (+)-OSU6162 Concentration for Neuronal Cell Culture
Welcome to the technical support center for the use of (+)-OSU6162 in neuronal cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuronal cells?
A1: this compound is the (R)-enantiomer of the compound OSU6162. It acts as a dopamine (B1211576) stabilizer, exhibiting partial agonist activity at both dopamine D2 receptors and serotonin (B10506) 5-HT2A receptors.[1] As a partial agonist, it can modulate dopaminergic and serotonergic signaling, either stimulating or inhibiting activity depending on the baseline level of these neurotransmitters. This compound generally shows higher efficacy at 5-HT2A receptors compared to its (-) enantiomer.[2]
Q2: What is a recommended starting concentration range for this compound in neuronal cell culture?
A2: Based on studies of the closely related enantiomer, (-)-OSU6162, a starting concentration range of 3 µM to 150 µM is recommended for neuroprotection and mitochondrial activity assays in striatal neurons.[3] However, the optimal concentration is highly dependent on the neuronal cell type, the experimental endpoint, and the specific research question. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro experiments, it is recommended to first prepare a high-concentration stock solution in a suitable organic solvent. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving compounds for cell culture.[4][5] Prepare a 10-50 mM stock solution in DMSO, ensuring complete dissolution by vortexing and, if necessary, gentle warming to 37°C or brief sonication.[4] Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to maintain stability.[6] The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced toxicity.[5]
Q4: What are common issues encountered when working with partial agonists like this compound in vitro?
A4: A common challenge with partial agonists is their dual nature. They can act as agonists in the absence of the endogenous ligand but as antagonists in its presence.[7] This can lead to results that are highly dependent on the specific conditions of your cell culture, such as the presence of serum or other factors that might influence basal receptor activity. Unexpected agonist or antagonist activity can sometimes be due to off-target effects or impurities in the compound.[1]
Troubleshooting Guides
Issue 1: No Observable Effect of this compound Treatment
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM). The optimal concentration can be narrow and cell-type specific. |
| Compound Instability | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Test the stability of the compound in your specific cell culture medium over the time course of your experiment. |
| Low Receptor Expression | Confirm the expression of Dopamine D2 and Serotonin 5-HT2A receptors in your neuronal cell model using techniques like qPCR, Western blot, or immunocytochemistry. |
| Assay Insensitivity | Ensure your chosen viability or functional assay is sensitive enough to detect subtle changes. Consider using multiple, complementary assays. |
Issue 2: High Cell Death or Toxicity Observed
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Lower the concentration range in your dose-response experiments. Even compounds with neuroprotective effects at some concentrations can be toxic at higher levels. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.[5] |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the drug. If precipitation occurs, try preparing the working solution in a pre-warmed medium and mix thoroughly. |
| Off-Target Effects | At high concentrations, off-target effects are more likely. Consider using a selective antagonist for D2 or 5-HT2A receptors to confirm that the observed toxicity is mediated by these targets. |
Data Presentation
Table 1: Effects of (-)-OSU6162 on Striatal Neurons
Data from a study on the neuroprotective effects of the (-) enantiomer, which can serve as a reference for designing experiments with the (+) enantiomer.
| Concentration (µM) | Effect on Mitochondrial Activity | Effect on Cell Death |
| 3 - 150 | Dose-dependent increase | Dose-dependent reduction |
Source: Study on huntingtin knocked-in striatal neurons.[3]
Table 2: Downstream Effects of (-)-OSU6162 in Striatal Neurons
| Biomarker | Observed Effect |
| Intracellular BDNF Levels | Increased |
| Bcl2/Bax Ratio | Increased |
| p-ERK/ERK Levels | Decreased |
Source: Study on huntingtin knocked-in striatal neurons.[3]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (XTT)
Objective: To determine the concentration range of this compound that is non-toxic and potentially neuroprotective in a neuronal cell culture model.
Materials:
-
Primary neuronal cells or a neuronal cell line
-
Appropriate neuronal cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (anhydrous)
-
XTT labeling mixture (XTT labeling reagent and electron-coupling reagent)[8]
-
Microplate reader
Methodology:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for the appropriate time.
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a serum-free cell culture medium to prepare working solutions at 2x the final desired concentrations (e.g., 0.2, 2, 20, 100, 200, 400 µM).
-
-
Cell Treatment:
-
Carefully remove half of the medium from each well.
-
Add an equal volume of the 2x working solutions to the respective wells to achieve the final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Include wells with vehicle (DMSO) control at the same final concentration as the highest drug concentration.
-
Include untreated control wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
XTT Assay:
-
Following the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions.[8]
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C.[8]
-
Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound at D2 and 5-HT2A receptors.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of the dopamine stabilizer (−)-OSU6162 on aggressive and sexual behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopaminergic stabilizer, (-)-OSU6162, rescues striatal neurons with normal and expanded polyglutamine chains in huntingtin protein from exposure to free radicals and mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. II. In vitro evidence that (−)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors | springermedizin.de [springermedizin.de]
- 8. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal responses to (+)-OSU6162
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (+)-OSU6162 in animal experiments. The information is designed to help address the inherent variability in animal responses and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the (R)-enantiomer of the compound OSU6162. It acts as a partial agonist at both dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT2A receptors.[1] As a "dopamine stabilizer," it can modulate dopaminergic activity, either stimulating or inhibiting it depending on the baseline dopamine tone of the animal.[2] The (+)-enantiomer has a higher efficacy at 5-HT2A receptors compared to the (-)-enantiomer.[3][4]
Q2: Why am I observing both stimulant and inhibitory effects on locomotor activity with this compound?
A2: This is a known characteristic of OSU6162 enantiomers. The compound exhibits a dual effect on behavior: it tends to stimulate locomotor activity in animals with low baseline activity (e.g., habituated rats) and inhibit locomotor activity in animals with high baseline activity (e.g., drug-naive mice in a novel environment).[3][4][5] This variability is linked to its role as a dopamine stabilizer.
Q3: What are the key differences between the (+) and (-) enantiomers of OSU6162?
A3: Both enantiomers are partial agonists at D2 and 5-HT2A receptors. However, this compound has a higher efficacy at 5-HT2A receptors, which is correlated with its greater stimulatory activity in vivo. Conversely, (-)-OSU6162 has a higher potency at D2 receptors, which is associated with its greater inhibitory activity.[3][4]
Q4: What is the typical bioavailability and time to maximum concentration (Tmax) for OSU6162 in rodents?
A4: In rats, following a single oral dose of 10 mg/kg, the Tmax is approximately 0.5 hours. In dogs, the Tmax is between 1-2 hours.[6] Rapid absorption is observed in both species.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: High Variability in Behavioral Responses Between Animals
-
Question: I am seeing significant variation in the behavioral responses of my animals to this compound, even within the same treatment group. What could be the cause?
-
Answer: High variability is a common challenge in behavioral pharmacology. Several factors can contribute to this:
-
Baseline Activity Levels: As mentioned in the FAQs, the animal's baseline motor activity can determine whether this compound has a stimulant or inhibitory effect.[3][4]
-
Environmental Stressors: Loud noises, unfamiliar scents (including perfumes or soaps worn by the experimenter), and inconsistent lighting can all affect animal behavior.
-
Handling and Acclimation: Insufficient acclimation to the testing room and inconsistent handling techniques can induce stress and influence experimental outcomes.[7] It is recommended to habituate the animals to the experimenter and the testing environment.
-
Experimenter Characteristics: Studies have shown that even the sex of the experimenter can influence rodent behavior.[1] To minimize this, it is ideal for the same experimenter to conduct all behavioral tests within a study.
-
Physiological State: For female rodents, the estrous cycle can significantly impact behavior.[2] Consider monitoring the estrous cycle or using only males for initial studies to reduce this source of variability.
-
Issue 2: Lack of a Dose-Dependent Effect
-
Question: I am not observing a clear dose-response relationship in my experiment. Why might this be happening?
-
Answer: The absence of a classic dose-response curve can be due to several factors:
-
Narrow Therapeutic Window: The effective dose range for a specific behavioral effect might be narrow.
-
Biphasic Dose-Response: Some compounds exhibit a "U-shaped" or biphasic dose-response, where lower and higher doses have less of an effect than an intermediate dose.
-
Pharmacokinetics: The timing of behavioral testing relative to drug administration is critical. Consider the Tmax of approximately 30 minutes in rats when designing your study.[6]
-
Ceiling or Floor Effects: The behavioral task may not be sensitive enough to detect changes. If control animals are already performing at a maximum (ceiling effect) or minimum (floor effect) level, it will be difficult to observe a drug-induced change.
-
Issue 3: Unexpected or Adverse Effects
-
Question: My animals are showing unexpected behaviors or signs of distress after this compound administration. What should I do?
-
Answer: While OSU6162 is generally reported to have a good side-effect profile and does not typically induce catalepsy like traditional D2 antagonists, it is crucial to monitor animal welfare.[5]
-
Vehicle Effects: Ensure the vehicle used to dissolve this compound is not causing any adverse reactions. The vehicle should be tested alone as a control group.
-
Route of Administration: The method of administration (e.g., intraperitoneal injection, oral gavage) can be stressful. Ensure personnel are well-trained in the techniques to minimize discomfort.[8]
-
Dose: The dose may be too high for the specific animal strain or model. Consider performing a dose-range finding study to identify a well-tolerated and effective dose.
-
Data Presentation
Table 1: Summary of (-)-OSU6162 Dosages in Rodent Behavioral Studies
| Animal Model | Behavior Assessed | Doses Tested (mg/kg) | Route | Key Findings | Reference |
| Male Swiss Mice | Cocaine-induced Hyperlocomotion | 1, 3, 10, 30 | s.c. | 10 and 30 mg/kg prevented hyperlocomotion. | [9] |
| Male Swiss Mice | Ketamine-induced Hyperlocomotion | 1, 3, 10, 30 | s.c. | 1 and 3 mg/kg prevented hyperlocomotion. | [9] |
| Male Swiss Mice | Cocaine-induced Conditioned Place Preference | 3 | s.c. | Prevented the acquisition of CPP. | [10] |
| Male and Female Sprague-Dawley Rats | Oxycodone Seeking | 7.5, 15 | s.c. | Decreased incubated oxycodone seeking in males. | [11] |
| Wistar Rats | Binge-like Eating | 5, 10, 15, 30 | s.c. | 15 and 30 mg/kg reduced sucrose (B13894) intake. | [12] |
| Wistar Rats | Alcohol Deprivation Effect | 15, 30 | s.c. | 30 mg/kg prevented relapse-like drinking. | [13] |
| Long-term Alcohol Drinking Wistar Rats | Dopamine Output in Nucleus Accumbens | 30 | s.c. | Increased and maintained elevated dopamine output. | [14] |
Table 2: Pharmacokinetic Parameters of OSU6162
| Species | Dose (mg/kg) | Route | Tmax (hours) |
| Rat | 10 | Oral | 0.5 |
| Dog | 10 | Oral | 1-2 |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Mice
-
Animals: Male Swiss mice are commonly used. House animals individually for at least one week before the experiment to reduce variability from social hierarchies.
-
Apparatus: An open field arena (e.g., 40 x 40 cm) equipped with automated infrared beams to track movement.
-
Habituation: For assessing stimulant effects on "low activity" animals, habituate the mice to the open field arena for at least 30-60 minutes on several consecutive days prior to testing. For assessing inhibitory effects on "high activity" animals, use drug-naive mice in a novel arena.
-
Drug Preparation: Dissolve this compound in a sterile vehicle (e.g., 0.9% saline). The solution should be prepared fresh on the day of the experiment.
-
Drug Administration: Administer this compound or vehicle via subcutaneous (s.c.) injection at a volume of 5 ml/kg.
-
Testing: Immediately after injection (for novel environment) or after a predetermined pretreatment time (e.g., 30 minutes for habituated animals), place the mouse in the center of the open field arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, number of line crossings) for a set duration (e.g., 60 minutes) using automated tracking software.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total distance traveled between the this compound and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: Signaling pathway of this compound as a partial agonist at D2 and 5-HT2A receptors.
Caption: Troubleshooting workflow for addressing high variability in animal responses.
References
- 1. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. II. In vitro evidence that (-)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-OSU6162 reduces freezing elicited by context-conditioned fear in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the monoamine stabilizer (-)-OSU6162 on locomotor and sensorimotor responses predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the monoamine stabilizer, (-)-OSU6162, on cocaine-induced locomotion and conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the dopamine stabilizer (-)-OSU6162 on potentiated incubation of opioid craving after electric barrier-induced voluntary abstinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effects of the Monoamine Stabilizer (−)-OSU6162 on Binge-Like Eating and Cue-Controlled Food-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The monoamine stabilizer (−)‐OSU6162 prevents the alcohol deprivation effect and improves motor impulsive behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The monoamine stabilizer (−)‐OSU6162 counteracts downregulated dopamine output in the nucleus accumbens of long‐term drinking Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Potential for motor side effects with high doses of (+)-OSU6162.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the potential for motor side effects with high doses of (+)-OSU6162.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound acts as a dopamine (B1211576) stabilizer, exhibiting partial agonist activity at both dopamine D2 and serotonin (B10506) 5-HT2A receptors.[1] It is one of two enantiomers of OSU6162, and both have been shown to have dual effects on behavior, stimulating locomotor activity in animals with low baseline activity and inhibiting it in those with high baseline activity.[1]
Q2: How does the receptor binding profile of this compound differ from (-)-OSU6162?
A2: While both enantiomers of OSU6162 act on D2 and 5-HT2A receptors, they have different affinities and efficacies. This compound has a higher efficacy at 5-HT2A receptors and a lower potency at D2 receptors compared to the more commonly studied (-)-OSU6162 enantiomer.[1] This difference in receptor interaction may lead to variations in their pharmacological effects, including the potential for motor side effects.
Q3: Is there evidence of motor side effects, such as catalepsy, with high doses of this compound?
A3: Direct, published studies focusing specifically on the motor side effects of high doses of the (+)-enantiomer of OSU6162 are limited. However, studies on the more extensively researched (-)-OSU6162 suggest a low potential for motor side effects. Research has shown that (-)-OSU6162 does not induce catalepsy, a common preclinical indicator of extrapyramidal side effects, even at high doses.[2][3] Given that this compound has lower potency at D2 receptors, it is hypothesized that it would also have a low propensity to induce such motor side effects.[1]
Q4: What is the expected effect of this compound on locomotor activity?
A4: Both enantiomers of OSU6162 have demonstrated a "stabilizing" effect on locomotor activity in preclinical models.[1] This means they can increase motor activity in animals with low baseline activity (e.g., habituated animals) and decrease activity in hyperactive animals (e.g., those in a novel environment or treated with stimulants).[1][4] The greater stimulatory activity of this compound in vivo has been correlated with its higher efficacy at 5-HT2A receptors.[1]
Troubleshooting Guides
Issue: Unexpected decrease in locomotor activity in the open field test.
| Potential Cause | Troubleshooting Step |
| High Baseline Activity: The animal may have been in a hyperactive state prior to drug administration (e.g., due to stress or novel environment). | Ensure proper acclimatization of the animals to the testing room and apparatus to establish a stable baseline. The inhibitory effect of OSU6162 on hyperactive animals is an expected outcome.[1][5] |
| Dose is too high: Although OSU6162 generally has a low side-effect profile, very high doses might lead to unforeseen effects. | Conduct a dose-response study to determine the optimal dose for the desired effect. Start with lower doses and titrate upwards. |
| Sedative Effects: While not a primary characteristic, sedation could occur at very high doses. | Observe the animal for other signs of sedation, such as lethargy or loss of righting reflex. If sedation is suspected, consider reducing the dose. |
Issue: Inconsistent results in the rotarod test.
| Potential Cause | Troubleshooting Step |
| Inadequate Training: Animals may not have been sufficiently trained on the apparatus. | Ensure all animals receive adequate training on the rotarod at a constant, low speed before the test day to minimize learning effects during the experiment. |
| Motor Impairment vs. Sedation: It can be difficult to distinguish between a specific motor coordination deficit and general sedation. | Correlate rotarod performance with data from the open field test. A decrease in general locomotion in the open field might suggest sedation rather than a specific motor coordination issue. |
| Variability in Drug Absorption/Metabolism: Individual animal differences can lead to varied responses. | Increase the number of animals per group to improve statistical power and account for individual variability. |
Issue: Observing catalepsy-like behavior.
| Potential Cause | Troubleshooting Step |
| Misinterpretation of Immobility: The animal may be freezing due to anxiety or fear, rather than experiencing true catalepsy. | Use a standardized catalepsy scoring method, such as the bar test. True catalepsy is characterized by a failure to correct an externally imposed posture. |
| Unexpected Pharmacological Effect: While unlikely based on current data for the (-) enantiomer, high doses of the (+) enantiomer could have unforeseen effects. | If catalepsy is confirmed, this would be a significant finding. It is crucial to perform a thorough dose-response analysis and consider co-administration with a D2 receptor agonist to confirm the mechanism. |
Data Presentation
Table 1: Receptor Binding and Functional Activity of OSU6162 Enantiomers
| Enantiomer | D2 Receptor Potency | 5-HT2A Receptor Efficacy | In Vivo Locomotor Effect | Reference |
| This compound | Lower | Higher | Greater stimulatory activity | [1] |
| (-)-OSU6162 | Higher | Lower | Greater inhibitory activity | [1] |
Table 2: Summary of Preclinical Motor Function Studies with (-)-OSU6162
| Test | Species | Dose Range | Key Findings | Reference |
| Open Field | Mice | 1, 3, 10, 30 mg/kg | No locomotion impairment.[3] | [3] |
| Catalepsy Test | Mice | 1, 3, 10, 30 mg/kg | No catalepsy induced.[3] | [3] |
| Locomotor Activity | Rats | Not specified | Dampens locomotion in hyperactive animals, stimulates in hypoactive animals. | [4][5] |
| Catalepsy Test | Rats | High doses | Does not elicit catalepsy. | [2] |
Experimental Protocols
Open Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Materials:
-
Open field arena (e.g., 40x40x40 cm square box)
-
Video tracking software
-
This compound solution and vehicle control
-
Syringes and needles for administration
-
Experimental animals (mice or rats)
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal).
-
Test Initiation: At a predetermined time post-injection, gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 30-60 minutes) using the video tracking software.
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center vs. periphery of the arena
-
Rearing frequency
-
Velocity
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Rotarod Test for Motor Coordination and Balance
Objective: To evaluate motor coordination and balance.
Materials:
-
Rotarod apparatus
-
This compound solution and vehicle control
-
Syringes and needles for administration
-
Experimental animals (mice or rats)
Procedure:
-
Training:
-
For 2-3 days prior to the test, train the animals on the rotarod at a constant, low speed (e.g., 4-5 rpm) for a set duration (e.g., 5 minutes).
-
Repeat this training for 2-3 trials per day.
-
-
Drug Administration: On the test day, administer this compound or vehicle control.
-
Testing:
-
At a predetermined time post-injection, place the animal on the rotarod.
-
The rod should be set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
A cut-off time (e.g., 300 seconds) is typically used.
-
-
Trials: Perform 2-3 trials per animal with a sufficient inter-trial interval (e.g., 15-30 minutes).
-
Cleaning: Clean the rod with 70% ethanol between each animal.
Bar Test for Catalepsy
Objective: To assess for catalepsy, a measure of extrapyramidal side effects.
Materials:
-
A horizontal bar (e.g., 0.9 cm in diameter) raised to a specific height (e.g., 9 cm) from the base.
-
Stopwatch
-
This compound solution and vehicle control
-
Syringes and needles for administration
-
Experimental animals (rats)
Procedure:
-
Drug Administration: Administer this compound or vehicle control.
-
Testing:
-
At various time points post-injection (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
The hind paws should remain on the base.
-
Start the stopwatch and measure the time it takes for the animal to remove both forepaws from the bar.
-
-
Cut-off Time: A cut-off time (e.g., 180 seconds) is used. If the animal remains on the bar for the entire duration, the test is ended.
-
Scoring: The latency to descend is recorded as the catalepsy score.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for Motor Side Effect Assessment.
References
- 1. II. In vitro evidence that (-)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-OSU6162 reduces freezing elicited by context-conditioned fear in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the monoamine stabilizer (-)-OSU6162 on locomotor and sensorimotor responses predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of the dopamine stabilizer (-)-OSU6162 on aggressive and sexual behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of (-)-OSU6162 and ACR16 on motor activity in rats, indicating a unique mechanism of dopaminergic stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Administration of (+)-OSU6162 in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+)-OSU6162 in long-term rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a monoamine stabilizer, known for its unique ability to modulate dopaminergic activity depending on the baseline dopamine (B1211576) levels. It acts as a partial agonist at dopamine D2 receptors.[1] This means it can function as an antagonist at presynaptic D2 autoreceptors, which can increase dopamine release in states of low dopaminergic tone. Conversely, it can act as a weak agonist at postsynaptic D2 receptors, potentially dampening excessive dopamine signaling. This dual action contributes to its "stabilizing" effect on the dopamine system.[1]
Q2: What is the recommended vehicle for long-term subcutaneous administration of this compound?
A2: Based on published studies, this compound is water-soluble and is typically dissolved in 0.9% sterile saline for subcutaneous (s.c.) administration in rodents.[2][3] For long-term studies, it is crucial to use a vehicle that is well-tolerated and minimizes irritation at the injection site. Isotonic saline is generally a good choice. If a different vehicle is considered, it should be thoroughly evaluated for potential local tissue reactions and its effect on the compound's stability and bioavailability.
Q3: What are the reported behavioral effects of this compound in rodents?
A3: In rodent models, this compound has been shown to have several behavioral effects, primarily in the context of substance abuse and neuropsychiatric disorders. It has been reported to reduce voluntary alcohol consumption, attenuate alcohol withdrawal symptoms, and decrease cue-induced reinstatement of alcohol-seeking behavior.[2] Interestingly, its effect on locomotor activity is state-dependent; it tends to decrease activity in hyperactive animals but can increase it in habituated, less active animals.[4] It has not been found to have reinforcing properties on its own, suggesting a low abuse potential.[5]
Q4: Does this compound have significant side effects in rodents in long-term studies?
A4: Existing studies suggest that this compound has a favorable side-effect profile. Notably, unlike typical D2 receptor antagonists, it does not appear to induce catalepsy, even at high doses.[6] However, most of the available data comes from studies of several weeks to a few months. For longer-term administration, it is essential to monitor for potential subtle side effects. General health monitoring, including body weight, food and water intake, and regular observation for any signs of distress, is recommended.
Troubleshooting Guides
Problem 1: Injection Site Reactions (Inflammation, Ulceration, or Lesions) After Repeated Subcutaneous Injections.
| Potential Cause | Troubleshooting Steps |
| High frequency of injection at the same site | 1. Rotate Injection Sites: Alternate between different subcutaneous locations on the animal's back and flanks to allow for tissue recovery. |
| Irritating vehicle or high concentration of the drug | 1. Confirm Vehicle Suitability: Ensure the use of a sterile, isotonic vehicle like 0.9% saline. 2. Check pH of the Solution: The pH of the dosing solution should be close to physiological pH (around 7.4) to minimize irritation. 3. Consider Lowering Concentration: If possible, decrease the concentration of the this compound solution and increase the injection volume (within acceptable limits for the species) to reduce local irritation. |
| Contamination of the drug solution or injection equipment | 1. Aseptic Technique: Always use sterile needles and syringes for each injection. Prepare the drug solution under aseptic conditions. 2. Filter Sterilization: Consider filter-sterilizing the drug solution before administration. |
| Underlying skin condition or sensitivity of the rodent strain | 1. Veterinary Consultation: Consult with a laboratory animal veterinarian to rule out any underlying health issues. 2. Monitor Closely: Increase the frequency of observation for early signs of skin irritation. |
Problem 2: Altered Behavioral Readouts Unrelated to the Expected Effects of this compound.
| Potential Cause | Troubleshooting Steps |
| Stress from repeated handling and injections | 1. Habituation: Properly habituate the animals to the handling and injection procedures before the start of the long-term study. 2. Refine Handling Techniques: Use gentle and consistent handling methods to minimize stress. |
| Sensitization or tolerance to the drug | 1. Include Appropriate Control Groups: Always have a vehicle-treated control group to differentiate drug effects from other experimental variables. 2. Staggered Study Design: Consider a study design where different cohorts of animals start the treatment at different times to control for potential time-dependent effects. |
| State-dependent effects on locomotion | 1. Consistent Acclimation: Ensure all animals are acclimated to the testing environment for the same duration before each behavioral test to maintain a consistent baseline activity level. 2. Detailed Behavioral Analysis: Analyze locomotor patterns in detail (e.g., total distance, velocity, time spent in different zones) to better understand the nature of any changes. |
Problem 3: Variability in Experimental Data Across Animals.
| Potential Cause | Troubleshooting Steps |
| Inconsistent drug administration | 1. Standardize Injection Technique: Ensure all personnel involved in the study are trained and use a consistent subcutaneous injection technique. 2. Accurate Dosing: Carefully calculate and verify the dose for each animal based on its most recent body weight. |
| Instability of the prepared this compound solution | 1. Fresh Preparation: Prepare the drug solution fresh at regular intervals. 2. Proper Storage: Store the stock solution as recommended by the supplier, protected from light and at the appropriate temperature. Conduct stability studies if the solution is to be stored for an extended period. |
| Individual differences in drug metabolism | 1. Sufficient Sample Size: Use a sufficient number of animals per group to account for biological variability. 2. Randomization: Randomize animals to different treatment groups. |
Quantitative Data Summary
Table 1: Dosing and Administration of this compound in Rodent Studies
| Parameter | Details | Reference |
| Species | Rat (Wistar, Flinders Sensitive Line, Flinders Resistant Line) | [3][5] |
| Route of Administration | Subcutaneous (s.c.) | [2][3][5] |
| Dose Range | 7.5 - 30 mg/kg | [2][3][7] |
| Vehicle | 0.9% Saline | [2][3] |
| Injection Volume | 5 ml/kg | [3] |
| Pre-treatment Time | 60 minutes before behavioral testing | [2][3] |
Experimental Protocols
Protocol 1: Long-Term Intermittent Ethanol (B145695) Exposure and this compound Administration
This protocol is adapted from studies investigating the effects of this compound on alcohol-related behaviors.[5][8]
-
Animals: Male Wistar rats are singly housed with ad libitum access to food and water.
-
Intermittent Ethanol Access:
-
Rats are given access to one bottle of 20% (v/v) ethanol and one bottle of water for 24 hours, three times a week, on alternating days.
-
This intermittent access schedule is maintained for at least 3 months to establish a stable baseline of ethanol consumption.
-
-
This compound Administration:
-
This compound is dissolved in 0.9% saline.
-
A dose of 30 mg/kg is administered subcutaneously 60 minutes before the start of the ethanol access period.
-
Vehicle (0.9% saline) is administered to the control group.
-
-
Behavioral Measurement:
-
Ethanol and water consumption are measured by weighing the bottles at the beginning and end of the 24-hour access period.
-
Spillage is accounted for by using control cages with bottles but no animals.
-
Protocol 2: Locomotor Activity Assessment
This protocol is a general procedure for assessing locomotor activity following drug administration.
-
Apparatus: A set of clear acrylic locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record movement.
-
Habituation:
-
For three consecutive days prior to testing, animals are handled and given a subcutaneous injection of saline.
-
Immediately after the injection, each animal is placed in a locomotor activity chamber for 30 minutes to acclimate to the environment and procedure.
-
-
Test Day:
-
Animals are administered either vehicle (0.9% saline) or this compound (at the desired dose, e.g., 15 or 30 mg/kg, s.c.).
-
Immediately following the injection, the animal is placed in the center of the locomotor activity chamber.
-
Locomotor activity (e.g., total distance traveled, horizontal and vertical beam breaks) is recorded for a specified period (e.g., 60 minutes).
-
Protocol 3: Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory.[5]
-
Apparatus: An open-field arena (e.g., 50 x 50 x 40 cm) made of a non-porous material that is easy to clean. A set of different objects that are of similar size but vary in shape and texture.
-
Habituation:
-
On day 1, each animal is allowed to freely explore the empty arena for 5-10 minutes.
-
-
Familiarization (Training):
-
On day 2, two identical objects are placed in the arena.
-
The animal is placed in the arena and allowed to explore the objects for 5 minutes.
-
The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
-
Test:
-
After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena and allowed to explore for 5 minutes.
-
The time spent exploring the familiar and the novel object is recorded.
-
A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Visualizations
Caption: Proposed mechanism of action of this compound at dopaminergic synapses.
Caption: General experimental workflow for a long-term this compound rodent study.
Caption: Decision-making flowchart for troubleshooting adverse events.
References
- 1. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The monoamine stabilizer (-)-OSU6162 attenuates voluntary ethanol intake and ethanol-induced dopamine output in nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental conditions for the continuous subcutaneous infusion of four central analgesics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Rewarding and Locomotor-Sensitizing Effects of Repeated Cocaine Administration are Distinct and Separable in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The monoamine stabilizer (-)-OSU6162 counteracts downregulated dopamine output in the nucleus accumbens of long-term drinking Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inducing Alcohol Dependence in Rats Using Chronic Intermittent Exposure to Alcohol Vapor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the dopamine stabilizer (-)-OSU6162 on potentiated incubation of opioid craving after electric barrier-induced voluntary abstinence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The monoamine stabilizer (−)‐OSU6162 counteracts downregulated dopamine output in the nucleus accumbens of long‐term drinking Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing stress-induced variables in (+)-OSU6162 behavioral paradigms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (+)-OSU6162 in behavioral paradigms. The aim is to help minimize stress-induced variables and other common confounds to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phenylpiperidine derivative that acts as a partial agonist at both dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT2A receptors.[1] It is considered a "dopamine stabilizer" because it can modulate dopaminergic activity depending on the baseline state of the system.[1][2][3] In states of low dopaminergic activity, it can have a stimulatory effect, while in states of high activity, it can be inhibitory.[[“]]
Q2: What are the expected behavioral effects of this compound in rodents?
A2: The behavioral effects of this compound are context-dependent. It has been shown to stimulate locomotor activity in habituated or 'low activity' animals and inhibit it in non-habituated or 'high activity' animals.[2][[“]] It has also been investigated for its potential anti-addictive, antipsychotic, and anti-Parkinsonian effects in animal studies.[1]
Q3: How can stress impact the results of my this compound experiments?
A3: Stress is a significant confounding variable in behavioral pharmacology, particularly for a compound like this compound that modulates dopamine and serotonin systems, which are themselves highly sensitive to stress. Acute stress can increase dopamine release in certain brain regions, while chronic stress can lead to a downregulation of dopamine receptors.[1][[“]][5] This can alter the baseline against which this compound is acting, potentially leading to variable and difficult-to-interpret results. For instance, unintended stress could shift an animal from a 'low activity' to a 'high activity' state, thereby inverting the expected locomotor response to the drug.
Q4: What are some common sources of stress for laboratory animals in behavioral studies?
A4: Common stressors include:
-
Handling and injection: The physical restraint and injection process can be highly stressful.
-
Novel environments: Exposure to new cages, testing apparatuses, or rooms can induce anxiety and alter behavior.
-
Social factors: Isolation or changes in group housing can be significant stressors.[6]
-
Environmental conditions: Inconsistent lighting, temperature, or noise levels can affect animal welfare and experimental outcomes.
-
Experimenter variability: Differences in handling style and procedure between experimenters can introduce variability.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline locomotor activity across animals. | - Inconsistent habituation to the testing environment.- Variable levels of stress due to handling or other factors.- Differences in the time of day for testing. | - Ensure a consistent and sufficiently long habituation period for all animals in the testing apparatus before drug administration.- Handle all animals consistently and gently. Consider habituating animals to the injection procedure with saline injections prior to the experiment.- Conduct all behavioral testing at the same time of day to minimize circadian rhythm effects. |
| Opposite locomotor effect of this compound than expected (e.g., inhibition instead of stimulation). | - The baseline activity state of the animals may be different than assumed. Unintended stressors could have increased baseline activity.- Incorrect dosage. | - Carefully control for and minimize all potential stressors. Videotape and score baseline activity to confirm the animals' activity state before drug administration.- Verify the correct dosage and concentration of the this compound solution. |
| No significant effect of this compound in the elevated plus maze (EPM) or forced swim test (FST). | - Insufficient statistical power.- The chosen dose may be inappropriate for the specific behavioral test or animal strain.- High baseline anxiety or stress levels may mask the drug's effect. | - Perform a power analysis to ensure an adequate number of animals per group.- Conduct a dose-response study to determine the optimal dose for the desired effect in your specific paradigm.- Minimize extraneous stressors. Ensure proper habituation to the testing room. |
| Animals show signs of excessive stress (e.g., freezing, vocalization, self-injury). | - The experimental procedure is too severe.- Inadequate acclimatization to the laboratory and handling. | - Refine the experimental protocol to reduce the severity of stressors. For example, in fear conditioning, use the lowest effective shock intensity.- Allow for a longer acclimatization period upon arrival at the facility. Implement a consistent and gentle handling protocol for several days before the experiment begins. |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol for Assessing Anxiety-Like Behavior
This protocol is designed to assess the anxiolytic or anxiogenic effects of this compound.
Materials:
-
Elevated plus maze apparatus
-
Video camera and tracking software
-
This compound solution
-
Vehicle solution (e.g., 0.9% saline)
-
Syringes and needles for injection
Procedure:
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before the experiment.
-
Habituation: On the day of testing, bring the animals to the testing room at least 60 minutes before the start of the experiment to habituate to the new environment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection) 30-60 minutes before the test. The exact timing should be based on the known pharmacokinetics of the compound.
-
Test Procedure:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Start the video recording and allow the animal to explore the maze for 5 minutes.
-
After 5 minutes, gently remove the animal from the maze and return it to its home cage.
-
Clean the maze thoroughly with 70% ethanol (B145695) between each animal to remove olfactory cues.
-
-
Data Analysis: Analyze the video recordings to determine the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
Forced Swim Test (FST) Protocol for Assessing Antidepressant-Like Activity
This protocol is a common screen for the potential antidepressant effects of compounds like this compound.
Materials:
-
Cylindrical water tank (e.g., 40 cm high, 20 cm diameter)
-
Water at 23-25°C
-
Video camera
-
This compound solution
-
Vehicle solution
-
Syringes and needles
Procedure:
-
Acclimatization and Habituation: Follow the same procedures as for the EPM protocol.
-
Pre-swim Session (Day 1):
-
Fill the cylinder with water to a depth of 15-20 cm.
-
Gently place each animal in the water for 15 minutes.
-
After 15 minutes, remove the animal, dry it with a towel, and return it to a clean, warm home cage.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle 30-60 minutes before the test.
-
Place the animal in the water-filled cylinder for a 5-minute test session.
-
Record the session for later analysis.
-
After the test, remove, dry, and return the animal to its home cage.
-
-
Data Analysis: Score the video recordings for the duration of immobility, swimming, and climbing behaviors. A decrease in immobility time is interpreted as an antidepressant-like effect.
Visualizations
References
- 1. The effects of psychosocial stress on dopaminergic function and the acute stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. consensus.app [consensus.app]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of (+)-OSU6162 in Solution for Chronic Dosing Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (+)-OSU6162 in solution, particularly for chronic dosing studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the accurate and effective use of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions for in vivo studies?
Q2: What are the recommended storage conditions for this compound solutions?
A2: As a general guideline, solutions of investigational compounds should be stored at refrigerated temperatures (2-8 °C) and protected from light to minimize degradation.[5] It is crucial to conduct stability studies under your specific storage conditions to determine the viable storage duration for your prepared solutions. For the solid form of OSU6162 hydrochloride, storage at +4°C is recommended.
Q3: How can I determine if my this compound solution is stable for the duration of my chronic dosing study?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential to assess the stability of your this compound solution.[6] This involves analyzing the concentration of the active pharmaceutical ingredient (API) and detecting any potential degradation products over time. It is recommended to test the solution at various time points that cover the intended duration of your study, under the proposed storage conditions.
Q4: What are the potential degradation pathways for this compound?
A4: As a piperidine (B6355638) derivative, this compound may be susceptible to oxidative degradation.[7] Forced degradation studies are the most effective way to identify potential degradation pathways.[8] These studies involve exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate the degradation process and identify the resulting degradants.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in the solution upon storage | The concentration of this compound may exceed its solubility in the chosen vehicle at the storage temperature. | - Visually inspect samples for any particulate matter. - Consider reformulating with a different vehicle or adding a solubilizing agent. - Determine the solubility of this compound in your vehicle at both room temperature and the intended storage temperature. |
| Unexpected peaks in HPLC chromatogram | These may represent degradation products, impurities from the starting material, or contaminants. | - Compare the chromatogram of the stored solution to that of a freshly prepared solution and a reference standard. - Perform a forced degradation study to see if the unexpected peaks increase under stress conditions, which would indicate they are degradation products.[9] - Ensure all glassware and equipment are thoroughly cleaned to avoid contamination. |
| Decrease in this compound concentration over time | This indicates degradation of the compound. | - Re-evaluate the storage conditions. Storing at a lower temperature and protecting from light may improve stability. - Assess the compatibility of the solution with the container material. The compound may be adsorbing to the container surface. |
| Inconsistent results between different batches of solution | Variability in the preparation process, such as weighing errors, incomplete dissolution, or different sources of reagents. | - Standardize the solution preparation procedure with a detailed, step-by-step protocol. - Ensure the same source and grade of all reagents are used for each preparation. - Verify that the compound is fully dissolved before final dilution. |
Quantitative Data Summary
Since specific stability data for this compound in various solutions is not publicly available, the following table is a representative example of how such data would be presented. Researchers should generate their own data based on their specific formulations and storage conditions.
| Vehicle | Storage Condition | Time Point | This compound Concentration (% of Initial) | Appearance |
| 0.5% HPMC in Water | 2-8°C, Protected from Light | 0 hours | 100% | Clear Solution |
| 24 hours | 99.5% | Clear Solution | ||
| 7 days | 98.2% | Clear Solution | ||
| 14 days | 96.5% | Clear Solution | ||
| 20% HP-β-CD in Water | 2-8°C, Protected from Light | 0 hours | 100% | Clear Solution |
| 24 hours | 100.2% | Clear Solution | ||
| 7 days | 99.8% | Clear Solution | ||
| 14 days | 99.1% | Clear Solution |
HPMC: Hydroxypropyl methylcellulose (B11928114); HP-β-CD: Hydroxypropyl-β-cyclodextrin
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Dosing in Rodents
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in purified water. Stir until fully dissolved.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Suspension: Add a small amount of the vehicle to the powder to create a paste.
-
Dilution: Gradually add the remaining vehicle while stirring or vortexing to achieve the final desired concentration.
-
Homogenization: Ensure the final solution is homogeneous. If it is a suspension, maintain continuous stirring during dosing.
-
Storage: Store the prepared solution in a tightly sealed, light-protected container at 2-8°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general protocol and should be optimized for your specific equipment and reagents.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and dilute to a known concentration.
-
Sample Preparation: Dilute the dosing solution with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Compare the peak area of this compound in the sample to the peak area of the standard to determine the concentration. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Simplified signaling pathway of this compound as a dopamine stabilizer.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scantox.com [scantox.com]
- 3. admescope.com [admescope.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of (+)-OSU6162 and (-)-OSU6162 Enantiomers
A Guide for Researchers and Drug Development Professionals
OSU6162, a compound with a unique pharmacological profile, has garnered interest for its potential therapeutic applications in a range of neuropsychiatric and neurodegenerative disorders. As a "dopamine stabilizer," it exhibits the ability to modulate dopaminergic activity, either stimulating or suppressing it depending on the baseline state of the dopamine (B1211576) system.[1][2][3] This guide provides a detailed comparison of the efficacy and mechanisms of action of the two enantiomers of OSU6162: (+)-OSU6162 and (-)-OSU6162.
Pharmacological Profile and Mechanism of Action
Both enantiomers of OSU6162 act as partial agonists at dopamine D2 and serotonin (B10506) 5-HT2A receptors.[1][4] However, they exhibit distinct differences in their potency and efficacy at these receptors, which in turn influences their overall pharmacological effects.
Key Differentiators:
-
This compound (the (R)-enantiomer): This enantiomer displays higher efficacy at 5-HT2A receptors.[1][4] This characteristic is correlated with its more pronounced stimulatory effects on locomotor activity in vivo.[4]
-
(-)-OSU6162 (the (S)-enantiomer): In contrast, (-)-OSU6162 possesses a higher potency and binding affinity for dopamine D2 receptors, which is associated with its greater inhibitory effects in vivo.[1][4] It is the more commonly studied enantiomer in research.[1]
While both enantiomers show low in vitro binding affinity for the D2 receptor, in vivo studies, including positron emission tomography (PET) in humans, have demonstrated that (-)-OSU6162 can achieve significant occupancy of striatal D2/D3 receptors.[5][6][7] This discrepancy highlights the complexity of its mechanism, which may involve interactions with subpopulations of D2 receptors, potentially extrasynaptic ones, and a fast dissociation rate from the receptor.[2]
Comparative Efficacy: A Data-Driven Overview
The differential receptor activity of the OSU6162 enantiomers translates into distinct behavioral and physiological outcomes. The following tables summarize the key quantitative data from various studies.
In Vitro Receptor Binding and Functional Activity
| Parameter | This compound | (-)-OSU6162 | Reference |
| Dopamine D2 Receptor | |||
| Binding Affinity (Ki) | Lower Affinity | Higher Affinity (Ki = 447 nM) | [1][6][7] |
| Intrinsic Activity | Low Partial Agonist | Low Partial Agonist/Antagonist | [2][4] |
| Serotonin 5-HT2A Receptor | |||
| Efficacy | Higher Efficacy (Medium Intrinsic Activity Partial Agonist) | Weaker Partial Agonist (Medium Intrinsic Activity) | [1][4] |
In Vivo Behavioral Effects
| Animal Model | Effect of this compound | Effect of (-)-OSU6162 | Reference |
| Locomotor Activity | |||
| 'Low Activity' Animals (e.g., reserpinized mice) | Stimulatory | Stimulatory | [4] |
| 'High Activity' Animals (e.g., drug-naive mice) | Inhibitory | More Potent Inhibition | [4] |
| Conditioned Avoidance Response | Less Efficacious | More Efficacious (in some studies) | [6][7] |
| Amphetamine-Induced Hyperactivity | Inhibitory | Inhibitory | [6][7] |
Signaling Pathways and Proposed Mechanisms
The "dopamine stabilizer" effect of OSU6162 is thought to arise from its nuanced interactions with pre- and post-synaptic dopamine D2 receptors, as well as serotonin 5-HT2A receptors. The following diagram illustrates the proposed signaling pathways.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the efficacy of (+)- and (-)-OSU6162.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compounds for dopamine D2 and serotonin 5-HT2A receptors.
-
Methodology:
-
Membranes from cells expressing the receptor of interest (e.g., CHO cells) are prepared.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]spiperone for D2) is incubated with the membranes.
-
Increasing concentrations of the test compound ((+)- or (-)-OSU6162) are added to compete with the radioligand for binding.
-
The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
-
Objective: To assess the functional activity (agonism, partial agonism, or antagonism) of the compounds at G-protein coupled receptors.
-
Methodology:
-
Cell membranes expressing the receptor of interest are incubated with the test compound.
-
[35S]GTPγS, a non-hydrolyzable analog of GTP, is added.
-
Agonist binding to the receptor promotes the exchange of GDP for GTP on the G-protein α-subunit. The binding of [35S]GTPγS is a measure of this activation.
-
The amount of bound [35S]GTPγS is quantified to determine the level of G-protein activation by the test compound.
-
Animal Models of Locomotor Activity
-
Objective: To evaluate the in vivo effects of the compounds on motor behavior, indicative of their stimulatory or inhibitory properties on the central nervous system.
-
Methodology:
-
'Low Activity' Model: Animals (e.g., mice) are treated with reserpine (B192253) to deplete monoamines, inducing a state of low locomotor activity. The ability of the test compound to reverse this hypoactivity is measured.
-
'High Activity' Model: Drug-naive animals are placed in a novel environment, which naturally elicits high locomotor activity. The ability of the test compound to reduce this activity is assessed.
-
Locomotor activity is typically measured using automated activity chambers that track movement over a specified period.
-
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of OSU6162 enantiomers.
Conclusion
The enantiomers of OSU6162, while structurally similar, exhibit distinct pharmacological profiles that dictate their potential therapeutic applications. This compound, with its higher efficacy at 5-HT2A receptors, may be more suited for conditions requiring serotonergic modulation and a degree of stimulatory activity. Conversely, (-)-OSU6162, with its higher potency at D2 receptors, shows promise for disorders characterized by dopaminergic dysregulation, such as psychosis, Huntington's disease, and addiction.[4][8] The concept of dopamine stabilization, exemplified by these compounds, represents a novel approach in neuropsychiatric drug development, offering the potential for more nuanced and state-dependent therapeutic interventions. Further research is warranted to fully elucidate the clinical implications of the differential activities of these two enantiomers.
References
- 1. OSU-6162 - Wikipedia [en.wikipedia.org]
- 2. The dopaminergic stabilizers pridopidine (ACR16) and (-)-OSU6162 display dopamine D(2) receptor antagonism and fast receptor dissociation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The monoamine stabilizer (−)‐OSU6162 prevents the alcohol deprivation effect and improves motor impulsive behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. II. In vitro evidence that (-)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine stabilizer (-)-OSU6162 occupies a subpopulation of striatal dopamine D2/D3 receptors: an [(11)C]raclopride PET study in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolerability and efficacy of the monoaminergic stabilizer (-)-OSU6162 (PNU-96391A) in Huntington's disease: a double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-OSU6162 and Pridopidine in Preclinical Models of Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
Huntington's disease (HD) is a devastating neurodegenerative disorder with a significant unmet medical need. Research into potential therapeutic agents has led to the investigation of compounds that modulate neurotransmitter systems and cellular stress pathways. Among these, (+)-OSU6162 and pridopidine (B1678097) have emerged as molecules of interest. Both are phenylpiperidine derivatives and have been classified as dopamine (B1211576) stabilizers, though their primary mechanisms of action are now understood to be distinct.[1] This guide provides a comparative overview of these two compounds based on available preclinical data in models of Huntington's disease.
Overview and Mechanism of Action
Initially considered primarily for their dopamine-stabilizing properties, the understanding of the mechanisms of pridopidine and this compound has evolved.[1]
Pridopidine was first investigated as a dopamine D2 receptor antagonist.[2] However, subsequent research has revealed that its more potent and primary mechanism of action is as a Sigma-1 Receptor (S1R) agonist .[2][3][4] The S1R is an intracellular chaperone protein, particularly abundant at the endoplasmic reticulum-mitochondrion interface, and its activation is linked to several neuroprotective pathways.[3][4] In the context of HD, pridopidine's S1R agonism has been shown to enhance mitochondrial function, alleviate endoplasmic reticulum (ER) stress, and increase the production of brain-derived neurotrophic factor (BDNF).[5][6]
This compound , along with its more studied enantiomer (-)-OSU6162, is characterized as a dopamine stabilizer , acting as a partial agonist at dopamine D2 receptors.[7] This mechanism allows it to modulate dopaminergic activity, potentially reducing excessive signaling without causing the motor side effects associated with full antagonists. Preclinical studies suggest that OSU6162 can also increase mitochondrial activity and protect neurons from specific toxins.[7]
Preclinical Efficacy in Huntington's Disease Models
In Vitro Neuroprotection
| Compound | Model System | Key Findings | Reference |
| Pridopidine | Mouse primary striatal and cortical neurons transfected with mutant Huntingtin (mHTT) | Protected against mHTT-induced toxicity with an EC50 in the mid-nanomolar range. This effect was blocked by an S1R antagonist. | [3][4] |
| HD patient-derived induced pluripotent stem cells (iPSCs) | Demonstrated neuroprotective effects, which were dependent on S1R. | [3][4] | |
| (-)-OSU6162 | Huntingtin knock-in (Q111) striatal neurons | Increased mitochondrial activity and reduced cell death in a dose-dependent manner (3-150 µM). Provided partial protection against toxicity induced by H₂O₂, rotenone, and 3-nitropropionic acid. | [7] |
| Huntingtin knock-in (Q111) striatal neurons | Increased intracellular levels of BDNF and the anti-apoptotic protein Bcl2. | [7] |
In Vivo Behavioral and Neuropathological Effects
| Compound | Animal Model | Key Behavioral Findings | Key Neuropathological/Biochemical Findings | Reference |
| Pridopidine | R6/2 mice | Improved motor performance. | Increased striatal BDNF and DARPP-32 levels; reduced the size of mHTT aggregates. | [5][8] |
| YAC128 mice | Early treatment improved motor coordination and reduced anxiety- and depressive-like behaviors. | Reversed striatal transcriptional deficits. No significant effect on striatal or corpus callosum atrophy. | [8][9] | |
| (-)-OSU6162 | No specific in vivo HD model data available for behavioral effects. | A clinical study in HD patients showed improvements in non-motor symptoms like vitality and depression, but no significant changes in motor function. | In vitro studies suggest potential for neuroprotection and BDNF enhancement. | [10][11][12] |
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental approaches, the following diagrams are provided.
References
- 1. dovepress.com [dovepress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Pridopidine protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pridopidine, a dopamine stabilizer, improves motor performance and shows neuroprotective effects in Huntington disease R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. The dopaminergic stabilizer, (-)-OSU6162, rescues striatal neurons with normal and expanded polyglutamine chains in huntingtin protein from exposure to free radicals and mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early pridopidine treatment improves behavioral and transcriptional deficits in YAC128 Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early pridopidine treatment improves behavioral and transcriptional deficits in YAC128 Huntington disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tolerability and efficacy of the monoaminergic stabilizer (−)-OSU6162 (PNU-96391A) in Huntington’s disease: a double-blind cross-over study | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Tolerability and efficacy of the monoaminergic stabilizer (-)-OSU6162 (PNU-96391A) in Huntington's disease: a double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-OSU6162 and Typical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel psychoactive compound (+)-OSU6162 and typical antipsychotics, focusing on their distinct pharmacological profiles and preclinical behavioral effects. The information presented herein is intended to support research and drug development efforts in the field of neuropsychopharmacology.
Introduction
Typical antipsychotics, also known as first-generation antipsychotics or neuroleptics, have been a cornerstone in the management of psychosis for decades. Their primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors, which, while effective in mitigating positive symptoms, is often associated with significant extrapyramidal side effects (EPS). In contrast, this compound represents a newer class of compounds known as dopamine stabilizers. It exhibits a unique pharmacological profile characterized by partial agonism at both dopamine D2 and serotonin (B10506) 5-HT2A receptors. This dual action suggests a potential for antipsychotic efficacy with a more favorable side-effect profile.
Mechanism of Action: A Tale of Two Profiles
The fundamental difference between this compound and typical antipsychotics lies in their interaction with key neurotransmitter receptors, particularly the dopamine D2 receptor.
Typical Antipsychotics: These agents act as potent antagonists at D2 receptors.[1][2][3] In conditions like schizophrenia, which are theorized to involve a hyperdopaminergic state in the mesolimbic pathway, this antagonism reduces the excessive dopaminergic activity, thereby alleviating positive symptoms such as hallucinations and delusions.[4] However, this non-selective blockade of D2 receptors in other brain regions, such as the nigrostriatal pathway, is responsible for the high incidence of motor side effects.[3]
This compound: This compound is characterized as a dopamine stabilizer, acting as a partial agonist at D2 receptors.[5][6] This means it can act as an antagonist in the presence of high dopamine levels (hyperdopaminergic state) and as an agonist when dopamine levels are low (hypodopaminergic state). This state-dependent activity is thought to normalize dopaminergic neurotransmission. Furthermore, this compound is a partial agonist at serotonin 5-HT2A receptors.[5] The interaction with the serotonergic system is a key feature of many atypical antipsychotics and is believed to contribute to a lower risk of EPS and potential efficacy against negative symptoms.[7]
Quantitative Comparison: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and two representative typical antipsychotics, Haloperidol (B65202) and Chlorpromazine (B137089), for various human receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Haloperidol Ki (nM) | Chlorpromazine Ki (nM) |
| Dopamine Receptors | |||
| D2 | 447[8] | 1.5 | 3.5 |
| D3 | - | 0.7 | 7.8 |
| D4 | - | 5 | 13 |
| Serotonin Receptors | |||
| 5-HT2A | Partial Agonist[5] | 4.5 | 13 |
| Adrenergic Receptors | |||
| α1 | - | 6 | 17 |
| Muscarinic Receptors | |||
| M1 | - | >10,000 | 24 |
| Histamine Receptors | |||
| H1 | - | 400 | 10 |
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and cited literature. Note that Ki values can vary between studies due to different experimental conditions.
Experimental Protocols and Comparative Preclinical Data
The distinct pharmacological profiles of this compound and typical antipsychotics translate into different behavioral effects in preclinical models. Below are detailed protocols for key experiments used to characterize these compounds, along with a summary of comparative findings.
Radioligand Receptor Binding Assay
Objective: To determine the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.
-
Assay Setup: In a multi-well plate, a constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes.
-
Competition: Increasing concentrations of the test compound (this compound or a typical antipsychotic) are added to the wells to compete with the radioligand for binding to the receptor.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]
Comparative Data: As shown in the table above, typical antipsychotics like haloperidol and chlorpromazine exhibit high affinity (low nanomolar Ki values) for the D2 receptor. In contrast, this compound has a lower affinity for the D2 receptor.[8]
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.
Protocol:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region (e.g., nucleus accumbens, striatum) of an anesthetized animal.[10][11][12]
-
Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Dialysate Collection: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane and into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals.[13][14]
-
Drug Administration: The test compound is administered to the animal.
-
Neurotransmitter Analysis: The concentration of the neurotransmitter of interest in the dialysate samples is quantified using a highly sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Changes in neurotransmitter levels over time are compared to baseline levels before drug administration.
Comparative Data: Typical antipsychotics, due to their D2 receptor antagonism, block presynaptic D2 autoreceptors, leading to an increase in dopamine release in brain regions like the nucleus accumbens and striatum.[10][11] Studies with this compound have shown that it can modulate dopamine release in a state-dependent manner, either increasing or decreasing it depending on the baseline dopaminergic tone, consistent with its dopamine stabilizing properties.[15]
Locomotor Activity Test
Objective: To assess the effect of a compound on spontaneous motor activity.
Protocol:
-
Apparatus: An open-field arena, which is a square or circular enclosure equipped with infrared beams or a video tracking system to monitor the animal's movement.[16][17][18]
-
Habituation: The animal is placed in the arena for a period to allow it to acclimate to the new environment.
-
Drug Administration: The test compound or a vehicle control is administered.
-
Testing: The animal is placed back into the arena, and its locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specific duration.
-
Data Analysis: The locomotor activity of the drug-treated group is compared to that of the vehicle-treated group.
Comparative Data: Typical antipsychotics generally suppress locomotor activity at doses that block D2 receptors. This compound has shown a unique profile, where it can reduce hyperactivity in a novel environment but increase activity in habituated animals with low baseline activity, further supporting its role as a dopamine stabilizer.[19]
Catalepsy Test
Objective: To assess the propensity of a compound to induce extrapyramidal side effects, specifically catalepsy (a state of immobility and muscular rigidity).
Protocol:
-
Apparatus: A horizontal bar elevated to a specific height.[20][21][22]
-
Drug Administration: The test compound or a vehicle control is administered.
-
Testing: At specific time points after drug administration, the animal's forepaws are gently placed on the bar, with its hind paws remaining on the surface.
-
Measurement: The time it takes for the animal to remove its paws from the bar is recorded. A longer duration is indicative of a cataleptic state.[23][24]
-
Data Analysis: The incidence and duration of catalepsy in the drug-treated group are compared to the vehicle-treated group.
Comparative Data: Typical antipsychotics, such as haloperidol, are known to induce significant catalepsy in a dose-dependent manner.[20] In contrast, preclinical studies have shown that this compound does not induce catalepsy, even at high doses, suggesting a lower risk of producing extrapyramidal side effects.[19]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Conclusion
This compound and typical antipsychotics represent two distinct approaches to the pharmacological management of psychosis. While typical antipsychotics are potent D2 receptor antagonists effective against positive symptoms but with a high risk of motor side effects, this compound acts as a dopamine stabilizer with partial agonist activity at both D2 and 5-HT2A receptors. This unique profile suggests the potential for a broader spectrum of efficacy with a significantly improved safety and tolerability profile, particularly concerning extrapyramidal symptoms. The preclinical data summarized in this guide highlight these fundamental differences and underscore the therapeutic potential of dopamine stabilizers as a novel class of antipsychotic agents. Further research is warranted to fully elucidate the clinical implications of these distinct pharmacological properties.
References
- 1. Discriminative stimulus properties of atypical and typical antipsychotic drugs: a review of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 5. OSU-6162 - Wikipedia [en.wikipedia.org]
- 6. Dopamine partial agonist action of (-)OSU6162 is consistent with dopamine hyperactivity in psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. II. In vitro evidence that (-)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 14. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The monoamine stabilizer (−)‐OSU6162 prevents the alcohol deprivation effect and improves motor impulsive behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. va.gov [va.gov]
- 17. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. The effects of the dopamine stabilizer (−)-OSU6162 on aggressive and sexual behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. med-associates.com [med-associates.com]
- 24. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dopamine Stabilizing Properties of (+)-OSU6162: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo dopamine (B1211576) stabilizing effects of (+)-OSU6162 against other relevant compounds. The information is supported by experimental data, detailed protocols, and visual representations of key concepts.
This compound is a novel compound that has garnered significant interest for its unique ability to modulate dopaminergic neurotransmission. Unlike traditional dopamine agonists or antagonists, this compound acts as a dopamine stabilizer, exhibiting the capacity to either enhance or suppress dopamine-related functions depending on the baseline dopaminergic state. This state-dependent action suggests its potential as a therapeutic agent for a range of neuropsychiatric disorders characterized by dysregulated dopamine signaling, including schizophrenia, Parkinson's disease, and substance use disorders.
Mechanism of Action: A Dual-Pronged Approach
The stabilizing effect of this compound is primarily attributed to its action as a partial agonist at dopamine D2 and serotonin (B10506) 5-HT2A receptors.[1][2] This dual interaction allows it to fine-tune the dopaminergic system. In states of low dopamine activity, its agonistic properties at D2 autoreceptors can increase dopamine release. Conversely, in hyperdopaminergic states, it competes with endogenous dopamine at postsynaptic D2 receptors, thereby reducing excessive signaling.
Comparative In Vivo Efficacy
The in vivo effects of this compound have been extensively studied using various preclinical models. Key experimental paradigms include positron emission tomography (PET) to assess D2 receptor occupancy, in vivo microdialysis to measure extracellular dopamine levels, and behavioral assays to evaluate functional outcomes.
Dopamine D2 Receptor Occupancy
PET studies with the radioligand [11C]raclopride have been instrumental in quantifying the in vivo binding of this compound to D2 receptors. These studies reveal a dose-dependent occupancy of striatal D2 receptors.
| Compound | Animal Model | ED50 for D2 Occupancy (s.c.) | Maximum Occupancy | Citation |
| This compound | Rat | 5.27 mg/kg | ~87% | [3] |
| ACR16 (Pridopidine) | Rat | 18.99 mg/kg | ~74% | [3] |
| Haloperidol | Rat | Not explicitly stated, but similar occupancy range to OSU6162 and ACR16 was tested | 78% | [3] |
| (-)-OSU6162 | Human | EC50 of ~0.2 µM (plasma concentration) | ~40% | [4] |
Modulation of Locomotor Activity
A hallmark of dopamine stabilizers is their bidirectional effect on locomotor activity. They tend to increase activity in animals with low baseline motor function (e.g., habituated animals) and decrease hyperactivity induced by psychostimulants.
| Compound | Model | Dose Range | Effect on Locomotor Activity | Citation |
| This compound | Amphetamine-induced hyperlocomotion (rats) | 3-60 mg/kg | Inhibitory | [3] |
| This compound | Habituated rats (low activity) | 3-60 mg/kg | Stimulatory | [3] |
| ACR16 (Pridopidine) | Amphetamine-induced hyperlocomotion (rats) | 10-60 mg/kg | Inhibitory (more efficacious than OSU6162) | [5] |
| ACR16 (Pridopidine) | Habituated rats (low activity) | 10-60 mg/kg | Stimulatory (weaker than OSU6162) | [5] |
| Haloperidol | Amphetamine-induced hyperlocomotion (rats) | - | Potent inhibition | [3] |
| Haloperidol | Habituated rats (low activity) | - | No stimulatory effect | [3] |
| (-)-OSU6162 | Cocaine-induced hyperlocomotion (mice) | 3 mg/kg | Minor effect | |
| (-)-OSU6162 | Ketamine-induced hyperlocomotion (mice) | 1 and 3 mg/kg | Prevented hyperlocomotion |
Effects on Conditioned Avoidance Response
The conditioned avoidance response (CAR) is a behavioral paradigm used to predict the antipsychotic potential of a compound.
| Compound | Efficacy in CAR Assay | Citation |
| This compound | Less efficacious | |
| ACR16 (Pridopidine) | Clearly more efficacious than (-)-OSU6162 |
Neurochemical Effects: In Vivo Microdialysis
In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions. Studies have shown that pridopidine (B1678097) (ACR16) dose-dependently increases the efflux of dopamine in the prefrontal cortex and striatum. While specific quantitative data for this compound's effect on dopamine efflux is less consistently reported in direct comparative studies, its mechanism as a D2 autoreceptor partial agonist strongly suggests it would also increase dopamine release in low-dopamine states.
| Compound | Effect on Dopamine Metabolites/Dialysate Levels | Citation |
| Pridopidine (ACR16) | Dose-dependently increased striatal dopamine metabolite 3,4-dihydroxyphenylalanine (ED50=81 µmol/kg) and prefrontal cortex dialysate levels of dopamine. |
Experimental Protocols
In Vivo Microdialysis for Dopamine Measurement in Rats
This protocol outlines the key steps for measuring extracellular dopamine levels in the rat striatum.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Stereotaxic frame
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes and guide cannulae
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump and fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover for at least 5-7 days.
-
Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Equilibration and Baseline Collection: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels. Collect 3-4 baseline dialysate samples.
-
Drug Administration: Administer this compound or the comparator drug via the desired route (e.g., subcutaneous, intraperitoneal).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD. Data is typically expressed as a percentage of the baseline dopamine levels.
PET Imaging of D2 Receptors in Humans with [11C]raclopride
This protocol provides a general outline for conducting a PET study to measure D2 receptor occupancy.
Procedure:
-
Baseline Scan: A baseline PET scan is performed following the intravenous injection of [11C]raclopride. Dynamic scan data is acquired for approximately 90 minutes.
-
Drug Administration: The subject is administered a single oral dose of (-)-OSU6162.
-
Post-Drug Scan: After a sufficient time for the drug to reach its maximum plasma concentration (Tmax), a second PET scan is conducted with another injection of [11C]raclopride.
-
Blood Sampling: Blood samples are collected throughout the study to measure the plasma concentration of (-)-OSU6162 and prolactin levels (as a marker of pituitary D2 receptor blockade).
-
Image Analysis: The PET data is used to generate parametric images of [11C]raclopride binding potential (BP_ND) using models like the simplified reference tissue model (SRTM).
-
Occupancy Calculation: D2/D3 receptor occupancy is calculated as the percentage reduction in BP_ND after drug administration compared to the baseline scan.
Conclusion
In vivo evidence strongly supports the classification of this compound as a dopamine stabilizer. Its ability to bidirectionally modulate locomotor activity, coupled with its partial agonist profile at D2 receptors, distinguishes it from traditional dopaminergic agents. Comparative data suggests that while it shares stabilizing properties with compounds like pridopidine (ACR16), there are nuances in their efficacy in different preclinical models. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of the therapeutic potential of this compound and other novel dopamine modulators.
References
- 1. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neurology.org [neurology.org]
- 4. Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo pharmacology of the dopaminergic stabilizer pridopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of (+)-OSU6162's Effects on Locomotor Activity: A Comparative Guide
The dopamine (B1211576) stabilizer (+)-OSU6162 and its more extensively studied enantiomer, (-)-OSU6162, have demonstrated a unique, state-dependent effect on locomotor activity. This guide provides a comparative analysis of the reproducibility of these effects across various preclinical studies, offering insights for researchers in neuroscience and drug development.
Summary of Locomotor Effects
This compound and its enantiomer exhibit a dichotomous impact on locomotion: they tend to increase activity in animals with low baseline motor activity and decrease it in hyperactive animals. This stabilizing effect is attributed to its complex pharmacology, primarily as a partial agonist at dopamine D2 and serotonin (B10506) 5-HT2A receptors.[1][2] The direction of the locomotor response is notably dependent on the animal's state of habituation to the testing environment and the presence of psychostimulants.[3]
Comparative Data on Locomotor Activity
The following tables summarize quantitative data from various studies, illustrating the effects of OSU6162 on locomotor activity under different experimental conditions.
Table 1: Effects of (-)-OSU6162 on Spontaneous and Drug-Induced Locomotion in Mice
| Strain | Treatment | Dose (mg/kg) | Effect on Locomotion | Notes | Reference |
| Swiss | (-)-OSU6162 | 1, 3, 10, 30 | No impairment of spontaneous locomotion | Did not induce catalepsy. | [4] |
| Swiss | (-)-OSU6162 + Cocaine | 10, 30 + 10 | Prevented cocaine-induced hyperlocomotion | --- | [4] |
| Swiss | (-)-OSU6162 + Ketamine | 1, 3 + 60 | Prevented ketamine-induced hyperlocomotion | --- | [4][5] |
| Swiss | (-)-OSU6162 + Cocaine | 3 + 20 | Minor effect in reducing cocaine-induced hyperlocomotion | Aripiprazole (1 and 10 mg/kg) was more effective but also impaired spontaneous locomotion. | [6] |
Table 2: Effects of (-)-OSU6162 on Locomotion in Rats
| Strain | Condition | Treatment | Dose (mg/kg) | Effect on Locomotion | Reference |
| Wistar | Habituated (low activity) | (-)-OSU6162 | Not specified | Stimulates locomotion | [7][8] |
| Wistar | Novel environment (high activity) | (-)-OSU6162 | Not specified | Dampens locomotion | [7][8] |
| Wistar | Amphetamine-induced hyperactivity | (-)-OSU6162 | Not specified | Dampens locomotion | [7][8] |
| FSL | Spontaneous activity | (-)-OSU6162 | 30 | No significant effect | [9] |
| FRL | Spontaneous activity | (-)-OSU6162 | 30 | No significant effect | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental findings. Below are representative protocols for assessing locomotor activity as cited in the literature.
Protocol 1: Open Field Test for Spontaneous and Drug-Induced Hyperlocomotion (as described in da Silveira et al., 2018)[4]
-
Animals: Male Swiss mice.
-
Apparatus: A square wooden box (40 x 40 x 50 cm) with a black floor divided into 16 equal squares. The arena is illuminated by a 40 W lamp.
-
Procedure:
-
Mice are habituated to the experimental room for at least 1 hour before testing.
-
For spontaneous locomotion assessment, mice receive an injection of (-)-OSU6162 (1, 3, 10, or 30 mg/kg, i.p.) or vehicle and are immediately placed in the open field for 30 minutes.
-
For drug-induced hyperlocomotion, mice are pretreated with (-)-OSU6162 or vehicle. After a specified time, they are injected with a psychostimulant (e.g., cocaine 10 mg/kg or ketamine 60 mg/kg) and then placed in the open field.
-
Locomotor activity is quantified by counting the number of squares crossed with all four paws.
-
Protocol 2: Locomotor Activity in Habituated vs. Non-Habituated Rats (as described in Rung et al., 2008)[3]
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Automated locomotor activity boxes (e.g., TSE Systems) consisting of transparent acrylic arenas equipped with infrared photocell beams to detect movement.
-
Procedure:
-
Habituation: For "low activity" baseline, rats are habituated to the test arenas for a specific period (e.g., 60 minutes) on several consecutive days.
-
Testing: On the test day, animals are injected with (-)-OSU6162, a comparator drug, or vehicle.
-
Locomotor activity (e.g., distance traveled, horizontal beam breaks) is recorded for a set duration.
-
For "high activity" baseline, drug-naive, non-habituated rats are used.
-
Signaling Pathways and Mechanisms
The unique behavioral profile of OSU6162 is thought to stem from its action on multiple neurotransmitter systems.
Caption: Proposed mechanism of this compound as a dopamine stabilizer.
This diagram illustrates that OSU6162 acts as a partial agonist at both presynaptic D2 autoreceptors and postsynaptic D2 receptors, as well as 5-HT2A receptors.[1][2] Its stabilizing effect may arise from antagonizing excessive dopamine at postsynaptic receptors while potentially enhancing dopamine release in hypo-dopaminergic states by acting on autoreceptors.[3][10]
Experimental Workflow
The logical flow for investigating the locomotor effects of a novel compound like this compound is depicted below.
Caption: Workflow for assessing locomotor effects of test compounds.
This workflow outlines the key stages in characterizing a drug's impact on locomotion, from establishing baseline activity levels to testing its effects in both normal and hyperactive states.
References
- 1. OSU-6162 - Wikipedia [en.wikipedia.org]
- 2. II. In vitro evidence that (-)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of (-)-OSU6162 and ACR16 on motor activity in rats, indicating a unique mechanism of dopaminergic stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the monoamine stabilizer (-)-OSU6162 on locomotor and sensorimotor responses predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the monoamine stabilizer, (-)-OSU6162, on cocaine-induced locomotion and conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of the dopamine stabilizer (−)-OSU6162 on aggressive and sexual behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of the dopamine stabilizer (-)-OSU6162 on aggressive and sexual behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The monoamine stabilizer OSU6162 has anxiolytic-like properties and reduces voluntary alcohol intake in a genetic rat model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The monoamine stabilizer (−)‐OSU6162 counteracts downregulated dopamine output in the nucleus accumbens of long‐term drinking Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Pharmacological Profile of (+)-OSU6162
For Researchers, Scientists, and Drug Development Professionals
(+)-OSU6162, the (R)-enantiomer of OSU6162, is a novel pharmacological agent with a unique stabilizing effect on monoaminergic systems. This guide provides a comprehensive cross-species comparison of its pharmacological profile, drawing on available experimental data to inform preclinical and clinical research.
Core Pharmacological Profile
This compound is characterized as a partial agonist at both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] Its pharmacological activity is distinct from its enantiomer, (-)-OSU6162. While both enantiomers exhibit a dualistic effect on locomotor activity—stimulating in low-activity states and inhibiting in high-activity states—their potencies and efficacies at the primary receptor targets differ.[1][2] this compound demonstrates higher efficacy at 5-HT2A receptors, which is associated with its more pronounced stimulatory effects in vivo.[1] Conversely, (-)-OSU6162 has a higher potency at D2 receptors, contributing to its stronger inhibitory effects on locomotion.[1]
Quantitative Data: Receptor Binding Affinities
A comprehensive cross-species quantitative comparison of binding affinities for this compound remains an area with limited publicly available data. The majority of detailed binding studies have focused on the (-)-enantiomer. The available data for (-)-OSU6162 indicates a low micromolar to high nanomolar affinity for the D2 receptor in vitro. It is important to note that a discrepancy has been observed between the in vitro binding affinity and the in vivo receptor occupancy, with in vivo studies suggesting higher target engagement.
Table 1: In Vitro Receptor Binding Affinity (Ki) of OSU6162 Enantiomers
| Compound | Receptor | Species | Ki (nM) | Reference |
| (-)-OSU6162 | D2 | Rat | 900 | [3] |
| (-)-OSU6162 | D2 | Human (CHO cells) | ~4370 (pKi 5.36) | [3] |
| (-)-OSU6162 | Sigma-1 | Rat/Human | Nanomolar range | [4] |
| This compound | D2 | Data Not Available | Data Not Available | |
| This compound | 5-HT2A | Data Not Available | Data Not Available | |
| (-)-OSU6162 | 5-HT2A | Data Not Available | Data Not Available |
Note: The table highlights the current gaps in publicly available, direct comparative binding data for this compound across species.
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is centered on its partial agonism at D2 and 5-HT2A receptors. As a partial agonist, it can act as either an agonist or an antagonist depending on the endogenous neurotransmitter tone. In a state of low dopaminergic or serotonergic activity, this compound is expected to increase signaling. Conversely, in a hyperdopaminergic or hyperserotonergic state, it would compete with the endogenous ligands and reduce overall receptor activation.
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
Detailed, standardized protocols for the cross-species evaluation of this compound are crucial for data comparability. Below are representative methodologies for key experimental assays.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for D2 and 5-HT2A receptors in brain tissue from different species.
Methodology:
-
Tissue Preparation: Brain regions rich in D2 (e.g., striatum) and 5-HT2A (e.g., cortex) receptors are dissected from the species of interest (e.g., rat, mouse). The tissue is homogenized in an appropriate buffer and centrifuged to prepare a crude membrane fraction.
-
Radioligand Binding: Membrane preparations are incubated with a specific radioligand for the receptor of interest (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) and varying concentrations of this compound.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for receptor binding assay.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular levels of dopamine and serotonin in specific brain regions of awake, freely moving animals.
Methodology:
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of the animal (e.g., rat).[5][6]
-
Probe Insertion and Perfusion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate.[6][7]
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of neurotransmitter levels.[6]
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally or subcutaneously).
-
Post-treatment Collection: Dialysate collection continues to monitor changes in dopamine and serotonin concentrations.
-
Analysis: Neurotransmitter levels in the dialysate are quantified by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[7]
Caption: Workflow for in vivo microdialysis.
Locomotor Activity
Objective: To assess the dose-dependent effects of this compound on spontaneous locomotor activity in rodents.
Methodology:
-
Acclimation: Animals (e.g., mice or rats) are habituated to the testing room and the locomotor activity chambers.[8]
-
Drug Administration: Animals are administered various doses of this compound or vehicle.
-
Data Collection: Immediately after injection, animals are placed in automated locomotor activity chambers equipped with infrared beams.[8][9] Activity is recorded for a specified duration (e.g., 60-120 minutes).
-
Parameters Measured: Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent moving.
-
Data Analysis: The data is analyzed to determine the effect of different doses of this compound on locomotor activity compared to the vehicle control group.
Cross-Species Behavioral Effects
Studies in rodents have demonstrated the dual effects of OSU6162 enantiomers on locomotor activity. In "low activity" animal models (e.g., reserpinized mice or habituated rats), both enantiomers stimulate locomotion.[1][2] Notably, the stimulatory effect in reserpinized mice is more pronounced for this compound, an effect that can be blocked by a 5-HT2A selective antagonist.[2] In "high activity" animals (e.g., drug-naïve mice or non-habituated rats), both enantiomers inhibit locomotor activity, with (-)-OSU6162 being more potent.[2]
Table 2: Qualitative Comparison of Behavioral Effects of OSU6162 Enantiomers in Rodents
| Condition | Species | Effect of this compound | Effect of (-)-OSU6162 | Primary Mediating Receptor | Reference |
| Low Activity | Reserpinized Mice | Strong Stimulation | Stimulation | 5-HT2A | [2] |
| (Hypo-dopaminergic) | Habituated Rats | Stimulation | Stronger Stimulation | D2 / 5-HT2A | [2] |
| High Activity | Drug-naïve Mice | Inhibition | More Potent Inhibition | D2 | [2] |
| (Normal/Hyper-dopaminergic) | Non-habituated Rats | Inhibition | More Potent Inhibition | D2 | [2] |
Conclusion and Future Directions
This compound is a promising compound with a distinct pharmacological profile characterized by partial agonism at D2 and 5-HT2A receptors, with a higher efficacy at the latter. This profile translates to a state-dependent modulation of locomotor activity in preclinical species. However, a significant gap exists in the publicly available literature regarding a direct, quantitative cross-species comparison of its binding affinities and in vivo neurochemical and behavioral effects. Future research should aim to generate these comparative datasets to better predict the clinical effects and therapeutic potential of this compound in humans. Such studies will be invaluable for dose selection and for understanding the translational relevance of findings from animal models.
References
- 1. II. In vitro evidence that (-)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. I. In vivo evidence for partial agonist effects of (-)-OSU6162 and this compound on 5-HT2A serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine stabilizers ACR16 and (-)-OSU6162 display nanomolar affinities at the σ-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. um.edu.mt [um.edu.mt]
- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 8. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. va.gov [va.gov]
A Comparative In Vitro Analysis of (+)-OSU6162 and Other D2 Receptor Partial Agonists
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro pharmacological profiles of key dopamine (B1211576) D2 receptor partial agonists, presenting supporting experimental data for informed decision-making in neuropsychiatric drug discovery.
This guide provides a head-to-head comparison of the in vitro pharmacological properties of (+)-OSU6162 against other notable dopamine D2 receptor partial agonists: aripiprazole (B633), brexpiprazole, and cariprazine (B1246890). The data presented herein, including binding affinities, functional potencies, and intrinsic activities, have been compiled from various scientific publications to offer a comprehensive overview for researchers in the field.
Quantitative Comparison of D2 Receptor Activity
The following tables summarize the key in vitro pharmacological parameters of this compound, aripiprazole, brexpiprazole, and cariprazine at the human dopamine D2 receptor. These parameters are crucial for understanding the potential therapeutic profile and mechanism of action of these compounds.
| Compound | Ki (nM) vs [3H]spiperone | Cell Line | Reference |
| This compound | ~4365 | CHO | [1][2] |
| Aripiprazole | 0.34 - 2.6 | CHO | [3][4] |
| Brexpiprazole | 0.3 | CHO | [3][5] |
| Cariprazine | 0.49 | HEK-293 | [6] |
| Table 1: Comparative in vitro binding affinities (Ki) of D2 receptor partial agonists at the human D2 receptor. |
| Compound | Assay Type | EC50 (nM) | Emax (% of Dopamine) | Cell Line | Reference |
| (S)-OSU6162 | [35S]GTPγS binding (Na+-free) | ~1862 | 54.3% | CHO | [1][2] |
| Aripiprazole | cAMP Accumulation | 1.3 - 9.2 | 25% (no receptor reserve) | CHO | [4][6][7] |
| Brexpiprazole | cAMP Accumulation | 0.53 | 43% | CHO | [8] |
| Cariprazine | cAMP Accumulation | 1.4 | 71% (at D3) | CHO (D3) | [6][9][10] |
| Table 2: Comparative in vitro functional potency (EC50) and intrinsic activity (Emax) of D2 receptor partial agonists. |
Understanding the Mechanism: D2 Receptor Signaling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits. These subunits then modulate downstream effector systems, most notably the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels. Partial agonists, such as the compounds discussed, bind to the receptor and elicit a response that is lower than that of the endogenous full agonist, dopamine.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize D2 receptor partial agonists. Specific parameters may vary between studies.
Radioligand Binding Assay (Ki Determination)
This assay measures the affinity of a compound for the D2 receptor by competing with a radiolabeled ligand.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human D2 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]spiperone) and varying concentrations of the test compound.
-
Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay (Functional Activity)
This functional assay measures the ability of a compound to activate G proteins coupled to the D2 receptor.
-
Membrane Preparation: As described in the radioligand binding assay.
-
Assay Buffer: A buffer containing GDP is used to ensure G proteins are in an inactive state. For low-efficacy partial agonists, a Na+-free buffer may be used to enhance the signal.[1][2]
-
Reaction Mixture: Membranes are incubated with [35S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the test compound.
-
Incubation and Termination: The reaction is incubated to allow for agonist-stimulated [35S]GTPγS binding. The reaction is terminated by rapid filtration.
-
Scintillation Counting: The amount of [35S]GTPγS bound to the membranes is quantified.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (intrinsic activity) relative to a full agonist like dopamine.
cAMP Accumulation Assay (Functional Activity)
This is another functional assay that measures the downstream effect of D2 receptor activation on intracellular cAMP levels.
-
Cell Culture: CHO or HEK-293 cells expressing the human D2 receptor are seeded in multi-well plates.
-
Forskolin Stimulation: Cells are typically pre-treated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.
-
Compound Incubation: Cells are then incubated with varying concentrations of the test compound.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is measured. Concentration-response curves are generated to determine the EC50 and Emax.
Concluding Remarks
The in vitro data presented in this guide highlight the distinct pharmacological profiles of this compound, aripiprazole, brexpiprazole, and cariprazine. This compound demonstrates significantly lower affinity for the D2 receptor compared to the other partial agonists. Functionally, it acts as a low-efficacy partial agonist. In contrast, aripiprazole, brexpiprazole, and cariprazine exhibit high affinity for the D2 receptor with varying degrees of partial agonism. These differences in binding affinity and intrinsic activity are critical determinants of their overall pharmacological effects and potential clinical utility. Researchers are encouraged to consider these in vitro characteristics when designing and interpreting studies aimed at developing novel therapeutics for neuropsychiatric disorders.
References
- 1. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brexpiprazole and cariprazine: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Aripiprazole vs. (+)-OSU6162
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological mechanisms of Aripiprazole (B633) and (+)-OSU6162, two compounds known for their unique interactions with the dopamine (B1211576) D2 receptor. By presenting key experimental data, detailed protocols, and visual representations of their molecular interactions, this document aims to serve as a valuable resource for researchers in neuropsychopharmacology and drug development.
Introduction
Aripiprazole is an atypical antipsychotic widely recognized for its "dopamine system stabilizer" properties, primarily acting as a partial agonist at dopamine D2 receptors.[1][2] This mechanism allows it to modulate dopaminergic activity, reducing it in hyperdopaminergic states (like in the mesolimbic pathway in psychosis) and increasing it in hypodopaminergic states (like in the mesocortical pathway).[1] this compound is an experimental compound also described as a dopamine stabilizer, exhibiting a distinct pharmacological profile characterized by low-affinity partial agonism at D2 receptors.[3][4] This guide delves into a comparative analysis of their mechanisms of action, supported by experimental findings.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters defining the interaction of Aripiprazole and this compound with relevant receptors, primarily the dopamine D2 receptor.
Table 1: Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) | pKi | Species/System | Radioligand | Reference |
| Aripiprazole | D2 | 0.34 | 9.47 | Human | [3H]-Spiperone | [5] |
| D3 | 0.8 | 9.10 | Human | [3H]-Spiperone | [5] | |
| 5-HT1A | 1.7 | 8.77 | Human | [3H]-8-OH-DPAT | [5] | |
| 5-HT2A | 3.4 | 8.47 | Human | [3H]-Ketanserin | [5] | |
| This compound | D2 | ~436 | 5.36 | CHO Cells | [3H]-Spiperone | [3] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity at the Dopamine D2 Receptor
| Compound | Assay | Parameter | Value | Conditions | Reference |
| Aripiprazole | GTPγS Binding | Emax | 25.6% (relative to apomorphine) | Sf9 insect cells expressing hD2L receptors | [6] |
| cAMP Accumulation | Intrinsic Activity | Low | CHO cells with low D2 receptor density | [7] | |
| β-arrestin Recruitment | Activity | Antagonist (no agonism) | HEK-293 cells | [8] | |
| This compound | GTPγS Binding | Emax | 54.3% (relative to dopamine) | CHO cells, in the absence of Na+ ions | [3] |
| β-arrestin Recruitment | Activity | Low intrinsic activity partial agonist | Not specified | [9] |
Emax (maximum effect) is presented as a percentage of the response to a full agonist (dopamine or apomorphine). A lower Emax indicates lower intrinsic activity.
Comparative Mechanism of Action
Aripiprazole's mechanism is characterized by high-affinity partial agonism at D2 receptors.[1][10] This means it binds strongly to the receptor but elicits a response that is lower than the endogenous full agonist, dopamine.[10] This partial agonism allows it to act as a functional antagonist in a hyperdopaminergic environment and a functional agonist in a hypodopaminergic one.[1] Furthermore, Aripiprazole is a partial agonist at serotonin (B10506) 5-HT1A receptors and an antagonist at 5-HT2A receptors, contributing to its overall clinical profile.[8][11]
This compound, in contrast, is a low-affinity partial agonist at the D2 receptor.[3] Its dopamine-stabilizing effects are proposed to stem from this property, potentially with an added allosteric component to its interaction with the D2 receptor.[3] Notably, the partial agonism of this compound in GTPγS binding assays is more readily observed in the absence of sodium ions, a condition that can enhance the detection of low-efficacy agonism.[3] Both enantiomers of OSU6162 are also partial agonists at 5-HT2A receptors, with this compound showing higher efficacy at this receptor.[4]
A key difference lies in their downstream signaling. Aripiprazole has been shown to be a partial agonist for Gαi-mediated inhibition of cAMP accumulation but acts as an antagonist in β-arrestin 2 recruitment assays.[8][12] This "functional selectivity" or "biased agonism" may contribute to its favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms.[6][8] While this compound has been described as a low intrinsic activity partial agonist in β-arrestin recruitment, detailed quantitative comparisons of its effects on cAMP and β-arrestin pathways are not as extensively documented as for Aripiprazole.[9]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Aripiprazole and this compound.
Radioligand Binding Assay (for determining Ki)
Objective: To determine the binding affinity of a test compound for a specific receptor.
Protocol using [3H]-Spiperone for Dopamine D2 Receptors: [1][13]
-
Membrane Preparation:
-
Culture cells expressing the human dopamine D2 receptor (e.g., CHO or HEK-293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of [3H]-spiperone (typically at or near its Kd value).
-
Add a range of concentrations of the unlabeled test compound (Aripiprazole or this compound).
-
Add the prepared cell membranes to initiate the binding reaction.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known D2 antagonist (e.g., haloperidol (B65202) or unlabeled spiperone).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay (for determining functional efficacy)
Objective: To measure the ability of a compound to activate G-protein coupled receptors (GPCRs).
-
Reagent Preparation:
-
Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP. For detecting low-efficacy partial agonists like this compound, a buffer without NaCl may be used.
-
Prepare solutions of the test compound at various concentrations.
-
Prepare a solution of [35S]GTPγS.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, GDP, and cell membranes expressing the D2 receptor.
-
Add the test compound (Aripiprazole or this compound) at varying concentrations.
-
For determining basal binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Initiate the reaction by adding [35S]GTPγS to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the log concentration of the test compound.
-
Determine the EC50 (potency) and Emax (efficacy) from the resulting dose-response curve. Emax is often expressed as a percentage of the stimulation produced by a full agonist like dopamine.
-
cAMP Accumulation Assay (for measuring downstream signaling)
Objective: To determine the effect of a compound on the intracellular levels of cyclic AMP (cAMP), a second messenger often modulated by D2 receptor activation.
-
Cell Culture and Plating:
-
Culture cells expressing the D2 receptor (which is Gi-coupled) in a 96-well plate.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor like IBMX to prevent the degradation of cAMP.
-
Add the test compound (Aripiprazole or this compound) at various concentrations.
-
Stimulate the cells with forskolin, an activator of adenylyl cyclase, to increase basal cAMP levels. This allows for the measurement of inhibition by a Gi-coupled receptor agonist.
-
Incubate for a specified time at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels in the cell lysates using a commercially available kit, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine the IC50 (potency) and the maximal inhibition (efficacy).
-
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
Objective: To measure the recruitment of β-arrestin to an activated GPCR.
-
Cell Line:
-
Use a commercially available cell line (e.g., from DiscoverX) that co-expresses the D2 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).
-
-
Assay Procedure:
-
Plate the cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Add the test compound (Aripiprazole or this compound) at various concentrations.
-
Incubate for a specified period (e.g., 90 minutes) at 37°C.
-
-
Detection:
-
Add the detection reagents containing the substrate for the complemented enzyme.
-
Incubate at room temperature for 60 minutes to allow for the development of a chemiluminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanisms of action of Aripiprazole and this compound.
Caption: Comparative signaling pathways of Aripiprazole and this compound at the D2 receptor.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
Aripiprazole and this compound both exhibit dopamine-stabilizing properties through their interaction with the D2 receptor, yet their detailed mechanisms of action show notable differences. Aripiprazole is a high-affinity D2 partial agonist with well-characterized functional selectivity, favoring G-protein signaling over β-arrestin recruitment. In contrast, this compound is a low-affinity D2 partial agonist, with its functional profile suggesting a potentially different mode of interaction with the D2 receptor and its downstream signaling partners.
Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the nuances of their mechanisms. A deeper understanding of the downstream signaling consequences of this compound, particularly concerning cAMP and β-arrestin pathways, will be crucial for a more comprehensive comparison. This guide provides a foundational overview based on current literature to aid researchers in designing future studies and in the broader context of developing novel therapeutics for neuropsychiatric disorders.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 9. II. In vitro evidence that (-)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-OSU6162 and Raclopride on Dopamine Release: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of (+)-OSU6162 and raclopride (B1662589), with a specific focus on their impact on dopamine (B1211576) release. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in neuroscience research and drug development.
At the forefront of dopamine receptor modulation research are compounds like this compound and raclopride, which, despite both interacting with the dopamine D2 receptor, exhibit distinct pharmacological profiles that lead to different effects on dopamine neurotransmission. Raclopride is a well-established selective D2/D3 receptor antagonist, widely used as a standard tool in neuroscience research and as a radioligand in positron emission tomography (PET) imaging to study dopamine receptor availability.[1][2] In contrast, this compound is a dopamine stabilizer, acting as a partial agonist at D2 receptors and also possessing partial agonist activity at serotonin (B10506) 5-HT2A receptors.[3][4] This dual action suggests a more complex modulatory role in the brain's dopamine system.
This guide delves into the quantitative differences in their binding affinities, their divergent effects on dopamine release as measured by in vivo microdialysis, and the detailed experimental protocols that underpin these findings.
Quantitative Comparison of Receptor Binding Affinity
The interaction of this compound and raclopride with dopamine D2 and serotonin 5-HT2A receptors is a key determinant of their pharmacological effects. The binding affinity of these compounds is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Radioligand | Cell Line | Ki (nM) | Reference |
| This compound | Dopamine D2 | [3H]Spiperone | CHO | ~447* | [2] |
| 5-HT2A | Not Specified | Not Specified | Medium Intrinsic Activity Partial Agonist | [3][4] | |
| Raclopride | Dopamine D2 | [3H]Raclopride | Rat Striatum | 1.2 | [3] |
| Dopamine D2 | [11C]Raclopride | Human Brain (in vivo) | 9.1 (apparent Kd) | [5] | |
| 5-HT2A | Not Specified | Not Specified | Negligible | [6] |
Impact on Dopamine Release: An In Vivo Microdialysis Perspective
In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals. This method provides crucial insights into how drugs like this compound and raclopride modulate dopamine release in a physiological context. Due to the absence of direct comparative studies measuring the effects of both compounds on dopamine release under identical experimental conditions, the following tables summarize findings from separate studies.
This compound and Dopamine Release
Studies on the effects of the racemer or individual enantiomers of OSU6162 suggest a state-dependent modulation of dopamine release, consistent with its classification as a dopamine stabilizer.
| Animal Model | Brain Region | This compound Dose | Effect on Dopamine Release | Reference |
| Rat | Striatum | Not Specified | Stabilizes dopamine neurotransmission | [7] |
Note: Quantitative data on the percentage change in dopamine release induced by this compound from in vivo microdialysis studies is not extensively available in the public domain, reflecting a potential area for future research.
Raclopride and Dopamine Release
As a D2 receptor antagonist, raclopride is expected to block presynaptic D2 autoreceptors, which normally inhibit dopamine release. This blockade leads to an increase in extracellular dopamine levels.
| Animal Model | Brain Region | Raclopride Dose | Effect on Dopamine Release (% of Baseline) | Reference |
| Rat | Striatum | 0.2 mg/kg | Locomotor activity suppressed (indirect measure) | [8] |
| Rat | Nucleus Accumbens | 100 µM (via retrodialysis) | No significant change alone, modulated NMDA-induced increase | [9] |
| Monkey | Striatum | Not Specified | Decreased [11C]raclopride binding, indicating increased dopamine release | [2] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experimental techniques cited.
In Vivo Microdialysis for Dopamine Measurement in Rat Striatum
This protocol outlines the procedure for measuring extracellular dopamine levels in the rat striatum using in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
1. Surgical Implantation of the Microdialysis Probe:
-
Animals: Male Wistar rats (250-300g) are typically used.
-
Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A guide cannula is implanted, targeting the striatum at specific coordinates relative to bregma (e.g., AP +1.0 mm, ML ±2.0 mm, DV -3.5 mm). The cannula is secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover from surgery for at least 24-48 hours before the microdialysis experiment.
2. Microdialysis Procedure:
-
A microdialysis probe (e.g., with a 2-4 mm membrane) is inserted through the guide cannula into the striatum.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
After a stabilization period of 1-2 hours to obtain a baseline dopamine level, the drug of interest (this compound or raclopride) is administered systemically (e.g., intraperitoneally or subcutaneously) or locally via the perfusion medium (retrodialysis).
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
3. Dopamine Analysis by HPLC-ECD:
-
The collected dialysate samples are injected into an HPLC system equipped with a reverse-phase C18 column.
-
The mobile phase typically consists of a phosphate (B84403) or citrate (B86180) buffer with an organic modifier (e.g., methanol) and an ion-pairing agent.
-
Dopamine is detected and quantified by an electrochemical detector set at an oxidizing potential (e.g., +0.65 V).
-
The concentration of dopamine in the samples is determined by comparing the peak heights or areas to those of a standard curve generated with known concentrations of dopamine.[10][11][12]
Radioligand Competition Binding Assay for D2 Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor expressed in a cell line, such as Chinese Hamster Ovary (CHO) cells.
1. Membrane Preparation:
-
CHO cells stably expressing the human dopamine D2 receptor are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay.[13]
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radioligand with known high affinity for the D2 receptor (e.g., [3H]raclopride or [3H]spiperone) is added to each well.
-
Increasing concentrations of the unlabeled test compound (this compound or raclopride) are added to compete with the radioligand for binding to the D2 receptors.
-
A set of wells containing the radioligand and a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) is used to determine non-specific binding.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
3. Separation of Bound and Free Radioligand and Data Analysis:
-
The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][15]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
References
- 1. Effects of COMT inhibitors on striatal dopamine metabolism: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is synaptic dopamine concentration the exclusive factor which alters the in vivo binding of [11C]raclopride?: PET studies combined with microdialysis in conscious monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. II. In vitro evidence that (-)-OSU6162 and this compound produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of striatal dopamine release by 5-HT2A and 5-HT2C receptor antagonists: [11C]raclopride PET studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. besjournal.com [besjournal.com]
- 12. Highly sensitive chromatographic assay for dopamine determination during in vivo cerebral microdialysis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of (+)-OSU6162
Quantitative Data on Related Compounds
To better understand the handling and disposal requirements, the following table summarizes key data for Dopamine (B1211576) Hydrochloride, a related compound. This information can serve as a conservative proxy for assessing the potential hazards of (+)-OSU6162.
| Property | Value | Reference Compound |
| Molecular Formula | C₈H₁₁NO₂ · HCl | Dopamine Hydrochloride |
| Molecular Weight | 189.64 g/mol | Dopamine Hydrochloride |
| Appearance | White to off-white crystalline powder | Dopamine Hydrochloride |
| Solubility | Soluble in water | Dopamine Hydrochloride |
| Hazard Statements | Harmful if swallowed. May cause an allergic skin reaction. Very toxic to aquatic life with long lasting effects. | Dopamine Hydrochloride |
| Precautionary Statements | Avoid breathing dust. Wear protective gloves. Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant. | Dopamine Hydrochloride |
Experimental Protocols: Disposal Workflow
The proper disposal of this compound should be approached with the same rigor as any experimental protocol. The following workflow outlines the necessary steps from the point of waste generation to final disposal.
Step-by-Step Disposal Procedure for this compound
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste streams containing this compound. This includes pure, unused compound, contaminated solutions, and any lab materials that have come into contact with the substance (e.g., pipette tips, gloves, vials).
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless they are compatible. As a precautionary measure, treat it as a hazardous chemical waste. Keep it separate from non-hazardous laboratory trash.[1][2]
2. Personal Protective Equipment (PPE):
-
Minimum PPE: Always wear appropriate PPE when handling this compound waste, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[3]
-
Enhanced Precautions: If handling powdered forms or creating aerosols, work in a chemical fume hood and consider respiratory protection.[3]
3. Waste Containment and Labeling:
-
Solid Waste:
-
Place pure this compound and grossly contaminated solids (e.g., weighing paper, contaminated absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated sharps (needles, scalpels) must be placed in a designated sharps container.[2]
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a compatible, leak-proof container with a secure screw-top cap. Do not overfill containers; a general rule is to fill to no more than 90% capacity.[1]
-
Ensure the pH of aqueous solutions is neutral before adding to a waste container, unless the waste stream is specifically for acidic or basic waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the compound.
-
Indicate the date when waste was first added to the container.
-
4. Storage of Chemical Waste:
-
Designated Area: Store the sealed waste containers in a designated satellite accumulation area within the laboratory.[1]
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent spills.
-
Incompatible Materials: Do not store with incompatible chemicals, particularly strong oxidizing agents.
5. Disposal Arrangement:
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash.[4] Your institution's Environmental Health and Safety (EHS) office is responsible for the collection and proper disposal of hazardous chemical waste.
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.
-
Documentation: Maintain accurate records of the waste generated and its disposal, in line with your laboratory's and institution's policies.
6. Decontamination:
-
Surfaces: Decontaminate any surfaces that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a detergent and water.
-
Glassware: Triple-rinse glassware that contained this compound. The first rinse should be collected as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but consult your local EHS guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment, thereby fostering a culture of safety and responsibility in research.
References
Essential Safety and Logistical Information for Handling (+)-OSU6162
Disclaimer: A specific Safety Data Sheet (SDS) for (+)-OSU6162 is not publicly available. This guide is based on general best practices for handling potent, neuroactive research compounds in a laboratory setting. Researchers must conduct a risk assessment for their specific experimental procedures and consult their institution's Environmental Health and Safety (EHS) department for guidance.
This compound is a neuroactive compound that acts as a dopamine (B1211576) stabilizer. As a potent research chemical, it should be handled with care to minimize exposure. It is supplied as a solid powder and is soluble in DMSO.
Personal Protective Equipment (PPE)
The appropriate level of PPE depends on the specific laboratory procedures and the quantity of this compound being handled. A risk assessment should be performed before beginning any work. The following table summarizes recommended PPE for handling potent compounds like this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified respirator (e.g., N95) within a ventilated enclosure.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double gloving (e.g., nitrile gloves).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of a potent powder. Full respiratory protection is crucial. Double gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate gloves for the solvent and compound. | Focus on preventing skin and eye exposure. The specific procedure will dictate the level of containment required.[1] |
Operational Plan: Step-by-Step Handling Workflow
A systematic approach is essential for the safe handling of potent research compounds. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure. All chemical waste should be disposed of through your institution's hazardous waste management program.
| Waste Type | Disposal Procedure | Rationale |
| Unused this compound (Solid or Solution) | - Collect in a designated, sealed, and clearly labeled hazardous waste container.- Do not mix with other waste streams unless compatible.- Dispose of through a certified hazardous waste vendor. | To prevent the release of a potent compound into the environment and ensure proper handling and destruction. The container must be compatible with the chemical, and the label should clearly identify the contents. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To minimize handling of contaminated items and prevent accidental exposure. Do not overfill waste containers. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | To prevent the spread of contamination outside of the designated work area. |
Important Considerations:
-
Training: All personnel handling this compound must be trained on the potential hazards and safe handling procedures.
-
Emergency Procedures: Ensure that an emergency plan is in place for spills or accidental exposure. This should include access to a safety shower, eye wash station, and first aid supplies.
-
Record Keeping: Maintain accurate records of the acquisition, use, and disposal of this compound.
-
Institutional Policies: Always adhere to your institution's specific policies and procedures for handling research chemicals and hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
